Product packaging for Vinylidene chloride(Cat. No.:CAS No. 9002-85-1)

Vinylidene chloride

Cat. No.: B033914
CAS No.: 9002-85-1
M. Wt: 96.94 g/mol
InChI Key: LGXVIGDEPROXKC-UHFFFAOYSA-N
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Description

Vinylidene chloride is a high-value monomer of significant importance in polymer and material science research. Its primary application lies in the synthesis of poly(this compound) (PVDC) and its copolymers, most notably with vinyl chloride to form the barrier resin Saran™. The compound's mechanism of action in polymerization is free-radical addition, where its 1,1-dichloroethylene structure allows for the creation of a polymer chain with a high degree of chlorine content. This molecular structure is responsible for the exceptional properties of the resulting materials, including outstanding barrier properties against oxygen, water vapor, and flavors, as well as low flammability and resistance to many chemicals. For researchers, this compound is a critical reagent for developing advanced packaging materials, functional coatings, and barrier films. It is also utilized in organic synthesis as a building block and in surface modification studies. This product is provided as a high-purity reagent to ensure consistent and reproducible experimental results in these specialized investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl2<br>C2H2Cl2<br>H2C=CCl2 B033914 Vinylidene chloride CAS No. 9002-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichloroethene
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InChI

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2
Source PubChem
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InChI Key

LGXVIGDEPROXKC-UHFFFAOYSA-N
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Canonical SMILES

C=C(Cl)Cl
Source PubChem
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Molecular Formula

C2H2Cl2, Array
Record name VINYLIDENE CHLORIDE, STABILIZED
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Related CAS

9002-85-1
Record name Poly(vinylidene chloride)
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DSSTOX Substance ID

DTXSID8021438
Record name 1,1-Dichloroethylene
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Molecular Weight

96.94 g/mol
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Physical Description

Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air., Liquid, Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor.
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Boiling Point

89.1 °F at 760 mmHg (NTP, 1992), 31.6 °C, 32 °C, 89.1 °F, 89 °F
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Flash Point

14 °F (NTP, 1992), 14 °F, -19 °C (-2 °F) - closed cup, 0 °F (open cup), -19 °F (-28 °C) - closed cup, -19 °C (Closed cup), -15 °C (Open cup), -17 °C (Closed cup), -25 °C c.c., -2 °F
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Solubility

5 to 10 mg/mL at 70 °F (NTP, 1992), In water, 2,420 mg/L at 25 °C, Insoluble in water, 0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure), In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C, Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform., Solubility in water, g/100ml at 25 °C: 0.25 (very poor), 0.04%
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Density

1.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2129 at 20 °C/4 °C, Liquid density at 0 °C: 1.2517 g/cu m, Relative density (water = 1): 1.2, 1.21
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Vapor Density

3.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.25 (Air = 1), Relative vapor density (air = 1): 3.3, 3.25
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Record name VINYLIDENE CHLORIDE
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Vapor Pressure

500 mmHg at 68 °F ; 591 mmHg at 77 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 66.5, 500 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinylidene chloride
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm., Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride., Commercial product contains small proportion of inhibitor.
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Color/Form

Colorless liquid, Colorless liquid or gas (above 89 degrees F)

CAS No.

75-35-4, 9002-85-1
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Record name 1,1-DICHLOROETHYLENE
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Record name 1,1-Dichloroethylene
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Record name Ethylene, 1,1-dichloro-
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Melting Point

-188.5 °F (NTP, 1992), -122.5 °C, Latent heat of fusion: 6.51 kJ/mol at melting point, -122 °C, -188.5 °F, -189 °F
Record name VINYLIDENE CHLORIDE, STABILIZED
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Record name 1,1-Dichloroethylene
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Record name VINYLIDENE CHLORIDE
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Record name VINYLIDENE CHLORIDE
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Record name Vinylidene chloride
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Synthetic Pathways and Mechanistic Investigations of Vinylidene Chloride

Conventional Industrial Synthesis Methodologies

The industrial production of vinylidene chloride largely relies on the dehydrochlorination of 1,1,2-trichloroethane (B165190). While traditional methods involve the use of inorganic bases, catalytic gas-phase dehydrochlorination has emerged as a greener and more efficient alternative. acs.orgresearchgate.net

Dehydrochlorination Reaction Pathways of 1,1,2-Trichloroethane

The primary reaction pathway for VDC synthesis involves the elimination of hydrogen chloride (HCl) from 1,1,2-trichloroethane (1,1,2-TCE). This process can be achieved through thermal cracking, catalytic cracking, or by reaction with inorganic bases such as calcium hydroxide (B78521) or sodium hydroxide. acs.orggoogle.comchemicalbook.com However, base-mediated reactions typically generate substantial quantities of salt byproducts, posing environmental concerns. acs.orgresearchgate.netgoogle.com

Density Functional Theory (DFT) calculations have shed light on the mechanistic aspects of 1,1,2-TCE dehydrochlorination, particularly when reacting with sodium hydroxide. These studies suggest that the reaction can proceed via three parallel pathways, leading to the formation of this compound (VDC), cis-1,2-dichloroethylene (B151661) (c-1,2-DCE), and trans-1,2-dichloroethylene (B151667) (t-1,2-DCE). researchgate.net Notably, the activation energy required for the formation of VDC is lower compared to the other two isomers, which favors VDC as the primary product. researchgate.net

Furthermore, investigations into the reaction network indicate that 1,1,2-TCE initially undergoes dehydrochlorination to yield 1,1-dichloroethylene (VDC). Subsequent cracking and dehydrochlorination of 1,1-dichloroethylene can lead to the formation of chloroacetylene. In parallel, cis- and trans-1,2-dichloroethylene isomers can react with hydrogen and chlorine radicals to produce vinyl chloride. nih.gov

Catalytic Systems in Dehydrochlorination Processes

The development of efficient catalytic systems is crucial for optimizing the dehydrochlorination of 1,1,2-TCE, aiming for high conversion, selectivity, and catalyst stability.

Alkali metal compounds, particularly caesium halides and caesium nitrate (B79036) supported on silica (B1680970), have demonstrated significant catalytic activity in the gas-phase dehydrochlorination of 1,1,2-TCE to VDC. google.comresearchgate.netpku.edu.cnoup.comepo.org

Caesium Halides: Caesium chloride (CsCl) has been identified as an effective catalyst. For instance, a cesium chloride catalyst with a 3% molar fraction achieved a 55.27% conversion of 1,1,2-TCE and a 76.85% selectivity for VDC. researchgate.net DFT calculations further support the efficacy of CsCl, indicating it requires the lowest activation energy (130.61 kcal/mol) for the reaction. researchgate.net In another study, a catalytic system comprising 10% CsCl/MgO·SiO2 demonstrated quantitative 1,1,2-TCE conversion with over 80% selectivity for VDC at 302 °C over a 20-hour period. kataliz.org.ua

CsNO3/SiO2 Catalysts: Caesium nitrate supported on silica (CsNO3/SiO2) is a prominent catalyst system prepared via the impregnation method for vapor-phase catalytic synthesis of VDC. pku.edu.cnresearchgate.net These catalysts exhibit high and stable catalytic activity, particularly at temperatures exceeding 400 °C. A life test of a CsNO3/SiO2 catalyst at 400 °C for 100 hours showed stable 1,1,2-TCE conversion at 98% and VDC selectivity at 78%, indicating its potential for industrial applications. pku.edu.cn During the dehydrochlorination process, CsNO3 species undergo transformation into CsCl on the catalyst surface. pku.edu.cnoup.com

The performance data for selected alkali metal-based catalysts are summarized below:

Catalyst SystemReaction Temperature (°C)1,1,2-TCE Conversion (%)VDC Selectivity (%)Reference
3% CsCl CatalystN/A (Activation Energy 130.61 kcal/mol)55.2776.85 researchgate.net
CsNO3/SiO2> 40098 (stable)78 (stable) pku.edu.cn
10% CsCl/MgO·SiO2302Quantitative> 80 kataliz.org.ua
0.6 Cs/Al2O3240 (513 K)N/A93.25 (DCE isomers) acs.org

While SILCs are widely applied in various catalytic reactions like hydroformylation and the water-gas shift reaction, specific detailed applications solely for this compound synthesis from 1,1,2-TCE using pure SILCs are not extensively documented in the provided literature. However, the use of ionic liquid additives in conjunction with alkali metal catalysts has shown promise. For instance, an optimal Cs-IL/SiO2 catalyst achieved 60% 1,1,2-TCE conversion and 86% VDC selectivity at a mild temperature of 200 °C. researchgate.net Ionic liquid additives are believed to enhance the dispersion of Cs species during catalyst preparation and evaluation, promote the activation of 1,1,2-TCE, and improve the desorption efficiency of HCl, thereby contributing to higher activity and selectivity for VDC. researchgate.net

The intrinsic surface properties of catalysts, specifically their basicity and acidity, exert a profound influence on their catalytic behavior, including activity and product selectivity, in the dehydrochlorination of 1,1,2-TCE. researchgate.netzjnu.edu.cn Catalysts possessing a higher concentration of basic or acidic sites generally exhibit enhanced activity due to an increased number of adsorption sites for reactants. researchgate.netresearchgate.net

Basicity: Basic catalysts, such as those incorporating Cs/SiO2 and K/SiO2, are particularly effective in promoting the formation of this compound, achieving selectivities of up to 80%. researchgate.netzjnu.edu.cn The mechanism on basic catalysts is often proposed to follow an E1cb pathway involving a carbanion intermediate. researchgate.net For example, nitrogen-doped carbon catalysts, where pyridinic-N introduces basic sites, have shown improved dehydrochlorination performance due to increased electron-donating ability. mdpi.comacs.org

Acidity: Conversely, acidic catalysts, including Zn/SiO2, Mn/SiO2, and Ni/SiO2, also play a role in dehydrochlorination, though they may favor different products. Zn/SiO2, for instance, demonstrated high 1,1,2-TCE conversion (approximately 98%) and excellent selectivity (82%) for cis-1,2-dichloroethylene. researchgate.netpku.edu.cn Strong acid sites on catalysts like Zn/SiO2 are identified as catalytic active sites but can also contribute to coke formation and subsequent deactivation. pku.edu.cn The reaction mechanism on acidic catalysts is suggested to be an E1 mechanism with a carbonium intermediate. researchgate.net

Neutrality: Neutral catalysts, such as Na/SiO2 and pure SiO2, tend to favor the formation of 1,2-dichloroethene isomers (cis/trans) rather than VDC. researchgate.netzjnu.edu.cn An E2 concerted mechanism is proposed for dehydrochlorination over neutral catalysts. researchgate.net

This highlights the critical role of tailoring catalyst surface properties to achieve desired product distributions in the dehydrochlorination reaction.

Catalyst deactivation is an inherent challenge in industrial catalytic processes, leading to a loss of activity and/or selectivity over time. mdpi.com Understanding the mechanisms of deactivation is crucial for developing robust and long-lasting catalysts.

For CsNO3/SiO2 catalysts used in VDC synthesis, deactivation patterns are temperature-dependent. Rapid deactivation is observed at lower reaction temperatures (below 350 °C), whereas high temperatures (above 400 °C) lead to stable catalytic activity. pku.edu.cn While CsNO3 transforms into CsCl and coke deposition occurs on the catalyst surface during the reaction, these are not the primary causes of deactivation at lower temperatures for this specific catalyst system. pku.edu.cnoup.com Instead, the main reason for deactivation at lower temperatures is the formation of chlorine-containing species (such as organic products or HCl) that are difficult to desorb from the catalyst surface, leading to active site blockage. pku.edu.cn

In the case of Zn/SiO2 catalysts, deactivation is primarily attributed to the deposition of coke on the catalyst surface. pku.edu.cn Strong acid sites on these catalysts are particularly prone to coke formation, which contributes to their deactivation. pku.edu.cn

General mechanisms of catalyst deactivation include:

Poisoning: Adsorption of impurities or byproducts that block active sites. mdpi.com

Fouling: Encapsulation of active sites and plugging of pores by carbon deposits (coke). mdpi.comacs.org For 1,1,2-TCE dehydrochlorination, unstable chloroacetylene byproducts can self-polymerize to form dichlorobutadiene and further aromatic compounds, which are precursors to coke deposition, agglomerating on the active component surface and causing deactivation. acs.org

Sintering: Agglomeration of active catalytic phases, reducing surface area. mdpi.com

Chemical Transformation: Reaction of active catalytic phases into inactive ones (e.g., oxidation, over-reduction). mdpi.com

Volatilization: Loss of active catalytic components due to high temperatures. mdpi.com

Mechanical Failure: Physical degradation of catalyst pellets. mdpi.com

Catalyst Regeneration: Regeneration strategies aim to restore the catalyst's activity. For CsNO3/SiO2 catalysts, high-temperature treatment (550 °C) in a non-oxidizing atmosphere has proven effective in removing contaminants and completely regenerating the catalyst. pku.edu.cn Breaking through the challenge of catalyst deactivation is key to enabling the widespread industrial adoption of catalytic dehydrochlorination as a replacement for less environmentally friendly saponification reactions. acs.org

Advanced and Novel Synthetic Approaches for this compound Production

While traditional methods for this compound synthesis have been widely employed, recent research has focused on developing more efficient and environmentally friendly production routes. These advanced approaches often leverage different starting materials and catalytic systems to enhance selectivity and yield.

Direct Reaction of Chloromethanes and Dichloromethane (B109758) with Oxygen

A significant advancement in this compound synthesis involves the direct reaction of single-carbon methane (B114726) chlorides, specifically chloromethanes and dichloromethane, with oxygen. This novel method broadens the scope of raw material sources and offers potential advantages in terms of cost reduction and minimized waste discharge compared to conventional techniques nih.gov.

The proposed reaction equation for this direct synthesis is: CH₃Cl + CH₂Cl₂ + 1/2 O₂ → C₂H₂Cl₂ + HCl + H₂O nih.gov

This reaction typically occurs under specific conditions to favor the formation of this compound. Optimal reaction temperatures range from 450 to 700 degrees Celsius, with pressures maintained between 1 and 10 atmospheres nih.gov. The molar ratio of chloromethanes and dichloromethane to oxygen is generally within the range of (0.5-10):1, while the molar ratio of chloromethanes to dichloromethane is set at (0.5-2):1 nih.gov.

An experimental example, conducted without a catalyst at 600 °C and 1 atm, using a 1:1:1 molar ratio of chloromethanes, dichloromethane, and oxygen, demonstrated a this compound selectivity of 7%, albeit with low conversion rates for the starting materials nih.gov. The conversion ratio for chloromethane (B1201357) was 0.2%, and for dichloromethane, it was 0.6% under these specific conditions nih.gov.

Table 1: Reaction Conditions and Selectivity for Direct VDC Synthesis (Non-Catalytic Example)

ParameterValue
Reaction Temperature600 °C
Reaction Pressure1 atm
Molar Ratio (CH₃Cl : CH₂Cl₂ : O₂)1:1:1
Chloromethane Conversion0.2%
Dichloromethane Conversion0.6%
This compound Selectivity7%
Vinyl Chloride Selectivity0.0%
Trichloroethylene Selectivity11%

Exploration of Catalytic Components for Oxidative Dehydrogenation

The direct synthesis of this compound from chloromethanes and dichloromethane with oxygen is facilitated by catalysts exhibiting oxidative dehydrogenation activity nih.gov. The active components of these catalysts are typically selected from alkaline-earth metals and their compounds, as well as rare earth metals and their compounds that possess oxidative dehydrogenation properties nih.gov. Examples of suitable alkaline-earth metals include magnesium, calcium, strontium, and barium, while rare earth metals include lanthanum, cerium, neodymium, and samarium nih.gov. These metallic compounds can function catalytically in various forms, such as oxides, chlorides, sulfides, phosphides, carbides, nitrides, complexes, or organic metal salts nih.gov.

Furthermore, auxiliary agents play a role in enhancing catalyst performance. These can be chosen from transition metals and their compounds, or alkali metals and their compounds nih.gov. The choice of reactor type, such as fixed bed, fluid bed, or moving bed, can be adapted based on the specific catalytic performance nih.gov. The development of highly selective catalysts for oxidative dehydrogenation processes, as seen in the production of ethylene (B1197577) from ethane (B1197151) using iron-chromium catalysts, underscores the potential for similar advancements in VDC synthesis laboratorynotes.com.

Reaction Kinetics and Thermodynamics in this compound Synthesis

The successful and efficient synthesis of this compound is intrinsically linked to the understanding and control of reaction kinetics and thermodynamics. These principles govern the rate at which reactions proceed and the extent to which they reach equilibrium, ultimately determining product yield and selectivity fishersci.se.

In the context of this compound synthesis, particularly for novel approaches like the direct reaction of chloromethanes and dichloromethane with oxygen, kinetic parameters such as reaction temperature, pressure, and reactant molar ratios are critical for process optimization nih.gov. For instance, the specified temperature range of 450-700 °C and pressure range of 1-10 atm for the direct reaction are chosen to drive the desired transformation efficiently nih.gov. While detailed kinetic models specifically for the synthesis of this compound from these novel raw materials are still emerging, the emphasis on selecting suitable catalysts and reaction conditions highlights the importance of kinetic and thermodynamic considerations in achieving high yields of this compound monomer nih.gov.

Polymerization and Copolymerization Dynamics of Vinylidene Chloride

Fundamental Polymerization Mechanisms of Vinylidene Chloride

The polymerization of VDC exhibits unique characteristics, particularly due to the insolubility of the resulting polymer, poly(this compound) (PVDC), in its monomer. This leads to a heterogeneous reaction environment, which significantly influences the polymerization kinetics and the morphology of the final polymer. researchgate.net

The polymerization of this compound is characterized by its heterogeneous nature, as the crystalline poly(this compound) precipitates out of the reaction medium during the process. researchgate.net This phase separation has a profound impact on the reaction kinetics. Slurry polymerizations, whether in bulk or in solvents like benzene, are difficult to control on a large scale due to challenges in stirring and heat transfer. researchgate.net

The kinetic behavior of VDC in heterogeneous systems is considered abnormal. researchgate.net The bulk polymerization of VDC, for instance, exhibits distinct stages. Initially, there is a rapid increase in the polymerization rate. This is followed by a steady-state region where the monomer concentration remains constant because the polymer separates into a distinct phase. The final stage is marked by a gradual decrease in the rate as the monomer is depleted. researchgate.net

A proposed kinetic rate model for the heterogeneous polymerization of this compound considers that the reactions occur in both the monomer phase and at the interface between the liquid and solid phases. researchgate.net This model attempts to account for the complexities arising from the solid-phase morphology. researchgate.net The theoretical analysis of this model aligns with experimental results if it is assumed that polymerization occurs on the edges of the lamellar crystals of the precipitated polymer. researchgate.net

This compound readily undergoes free-radical polymerization. researchgate.net The process can be initiated by thermal decomposition of organic peroxides or azo compounds. researchgate.net The kinetic parameters, such as activation energies and frequency factors, are generally within the normal range for free-radical polymerizations of olefinic monomers. researchgate.net

Chain transfer to the monomer is a significant reaction in the free-radical polymerization of VDC. This process can influence the molecular weight of the resulting polymer. tue.nl The chain transfer constants for this compound have been reported at different temperatures, as shown in the table below.

Temperature (°C)Chain Transfer Constant (Ctr,VDC = ktr / kp)
502.2 × 10-3
603.8 × 10-3

The termination step in free-radical polymerization can also be influenced by the chain length of the reacting radicals. For this compound, the termination rate coefficients have been studied and are presented in the following table.

Temperature (°C)Termination Rate Coefficient (kt)
60106

The morphology of poly(this compound) as it is polymerized is complex and highly dependent on the reaction medium. researchgate.net During the polymerization reaction, PVDC precipitates as a crystalline phase composed of intricate particles with a lamellar substructure. researchgate.net

In the case of polymerization in dioxane, the morphology of the resulting particles suggests a mechanism of polymerization followed by crystallization. researchgate.net Conversely, in mass polymerization, the morphology indicates that both polymerization and crystallization occur simultaneously. researchgate.net Despite these differences in morphological evolution, kinetic data suggest a solid-phase reaction mechanism for both scenarios. researchgate.net The final solid polymer is typically opaque and porous. researchgate.net

Emulsion Polymerization Investigations

Aqueous emulsion and suspension reactions are the preferred methods for large-scale production of poly(this compound). researchgate.net Emulsion polymerization of VDC is a complex process because the monomer is insoluble in the polymer particle, meaning the classic Smith-Ewart theory does not apply. researchgate.net Research suggests that the polymerization primarily occurs at the particle-water interface or in a surface layer on the polymer particle. researchgate.net

Redox initiator systems are commonly used in the emulsion polymerization of VDC to achieve high reaction rates at lower temperatures, typically below 80°C, to prevent polymer degradation. tue.nl The concentration of the initiator has a direct impact on the rate of polymerization.

For the emulsion polymerization of a related monomer, vinyl chloride, studies have shown that increasing the concentration of the initiator, potassium persulfate (KPS), leads to a higher rate of reaction and conversion. conicet.gov.ar This allows for shorter reaction times to achieve a desired level of conversion. conicet.gov.ar

Initiator Concentration (g/L)Effect on Polymerization Rate
0.8Base rate
1.6Increased rate
3.2Significantly increased rate, halving the time to reach 82% conversion

Note: Data presented is for vinyl chloride, a related monomer, to illustrate the general trend of initiator concentration effects in emulsion polymerization.

Emulsifiers play a crucial role in emulsion polymerization by stabilizing the monomer droplets and the resulting polymer particles. The concentration and type of emulsifier can influence particle formation and growth kinetics.

In emulsion polymerization, a higher concentration of emulsifier generally leads to the formation of a larger number of smaller particles. However, there can be a limit to this effect. For vinyl chloride emulsion polymerization, the reaction rate increases with emulsifier concentration up to an asymptotic limit. conicet.gov.ar The choice of emulsifier and its concentration are critical for controlling the particle size and stability of the resulting latex. google.com The initial concentration of the emulsifier is often set slightly above its critical micelle concentration (CMC) to control nucleation and achieve a desired particle size. google.com

Locus of Polymerization in Emulsion Systems

In the emulsion polymerization of this compound, the process deviates from the classical Smith-Ewart theory typically used to describe the polymerization of monomers that are soluble in their polymers. Due to the insolubility of poly(this compound) (PVDC) in its monomer, the polymerization system is doubly heterogeneous, with both the monomer and the resulting polymer being insoluble in water.

A kinetic model for the particle growth stage in continuous-addition emulsion polymerization of this compound has been proposed. Below the point of monomer saturation, the steady-state polymerization rate, Rp, is dependent on the rate of monomer addition, Ra. This relationship can be described by the following equation:

1/Rp = 1/K + 1/Ra

In this equation, K is a constant that is dependent on the number of polymer particles and the propagation rate constant.

Copolymerization Behavior of this compound

The copolymerization of this compound with various comonomers is of significant industrial importance, leading to the production of materials with tailored properties. The kinetics and dynamics of these copolymerizations are highly dependent on the nature of the comonomer.

Kinetics of Copolymerization with Vinyl Chloride

The copolymerization of this compound (VDC) with vinyl chloride (VC) is a well-studied system that exhibits non-ideal copolymerization behavior. A notable characteristic of this copolymerization is that the rate of reaction is significantly slower at intermediate comonomer compositions compared to the homopolymerization rates of either VDC or VC alone. This rate minimum is a hallmark of this particular copolymer system.

The reactivity ratios for the VDC (M₁) and VC (M₂) system indicate a significant composition drift during polymerization. These ratios, which describe the relative reactivity of a growing polymer chain radical to the two different monomers, are crucial for understanding the resulting copolymer structure.

Reactivity Ratios for this compound (M₁) and Vinyl Chloride (M₂) Copolymerization
Monomer 1 (M₁)r₁Monomer 2 (M₂)r₂
This compound3.2Vinyl Chloride0.3

Copolymerization with Acrylate (B77674) and Methacrylate Monomers

This compound readily copolymerizes with a variety of acrylate and methacrylate monomers. The behavior of these copolymerizations varies significantly depending on the specific comonomer. For instance, this compound copolymerizes in a nearly random fashion with methyl acrylate. researchgate.net In contrast, copolymerization with methacrylates exhibits a more pronounced composition drift. researchgate.net

The reactivity ratios for this compound with several common acrylate and methacrylate monomers are presented below, illustrating the diverse kinetic behaviors.

Reactivity Ratios for this compound (M₁) with Acrylate and Methacrylate Monomers (M₂)
Monomer 2 (M₂)r₁r₂
Methyl acrylate1.01.0
Methyl methacrylate0.242.53

Impact of Comonomer Content on Polymerization Dynamics

Studies on the copolymerization of this compound with methyl acrylate have shown that at an intermediate composition of around 8 wt% methyl acrylate, the polymerization rates approximate those of normal solution polymerization kinetics. researchgate.net However, at both lower (0 wt%) and higher (16 wt%) concentrations of methyl acrylate, the copolymerization displays significant autoacceleration. researchgate.net

Furthermore, research on the thermal degradation of this compound/4-isopropylphenyl acrylate copolymers has provided insights into how comonomer content affects initiation kinetics.

Effect of 4-Isopropylphenyl Acrylate (IPPA) Content on the Initiation Rate Constant (kᵢ) for this compound Copolymer Degradation at 140°C
IPPA (mol%)kᵢ (10⁻⁷ s⁻¹)
0.03.02 ± 0.09
5.0~1.5

Data extracted from graphical representation in the source material.

Advanced Polythis compound Materials Science

The unique properties of polythis compound and its copolymers are intrinsically linked to their molecular structure and crystalline nature. Understanding these aspects is crucial for the development of advanced materials.

Structural Conformation and Crystallinity Studies

The polymer chain conformation of crystalline polythis compound has been a subject of scientific debate. However, detailed studies combining X-ray analysis, theoretical calculations of nonbonded chlorine-chlorine contact distances, and symmetry analysis of vibrational spectra have provided significant insights. It is now widely accepted that the PVDC chain adopts a conformation described as TXTX', where X and X' represent torsional angles.

The crystallinity of PVDC is a key factor in its barrier properties. The incorporation of comonomers generally leads to a reduction in the degree of crystallinity. researchgate.net X-ray diffraction is a primary technique for studying the crystalline structure of these polymers. Studies on this compound/vinyl chloride copolymers have quantified the effect of comonomer content on the crystal growth rate.

Effect of Vinyl Chloride (VC) Content on the Spherulitic Growth Rate of VDC/VC Copolymers
Copolymer Composition (wt% VDC/wt% VC)Growth Rate (µm/min)
85/153.4
80/201.4
72/280.5

These studies demonstrate that an increase in the vinyl chloride content, which introduces defects into the polymer chain, leads to a significant decrease in the rate of crystal growth. rsc.org

Barrier Properties Research in Polythis compound and Copolymers

Polythis compound (PVDC) and its copolymers are renowned for their exceptional barrier properties against a wide range of gases and vapors, a characteristic that underpins their commercial importance, particularly in packaging. free.frhncypacking.com Research into these properties reveals that the unique molecular structure of this compound (VDC) copolymers results in low permeability, making them superior barrier materials compared to many other polymers. free.frresearchgate.net The combination of high chlorine content and symmetrical molecular structure in PVDC leads to a high degree of crystallinity, which in turn creates a tortuous path for permeating molecules, significantly impeding their diffusion. free.frfindoutaboutplastics.com

This compound copolymers are distinguished by their low permeability to a broad spectrum of substances, including oxygen, water vapor, carbon dioxide, and various organic compounds. free.frperfectprimer.com This makes them broadly defined as "barrier polymers". free.fr A key advantage of PVDC-based materials is that their excellent gas barrier properties are largely unaffected by relative humidity, a significant differentiator from other high-barrier polymers like ethylene (B1197577) vinyl alcohol (EVOH), whose performance degrades in high-humidity conditions. perfectprimer.comtappi.orgadvanmatchpac.com

The specific barrier performance of a PVDC resin is heavily influenced by the type and concentration of the comonomer used. perfectprimer.comtappi.org Generally, a higher content of this compound in the copolymer results in better barrier properties. perfectprimer.comtappi.org Copolymerization inherently introduces irregularities into the polymer chain, which can reduce crystallinity and increase the free volume in the amorphous phase, thereby increasing permeability. free.fr For instance, research shows that changing from a PVDC homopolymer to a copolymer containing 40% acrylonitrile (AN) or 50% vinyl chloride (VC) can increase permeability tenfold. free.fr

The choice of comonomer also affects selectivity. More polar comonomers, such as acrylonitrile, tend to increase the water vapor transmission rate more than less polar comonomers like vinyl chloride. free.fr However, all VDC copolymers maintain very high resistance to nonpolar permeants like aliphatic hydrocarbons. free.fr

Recent research has focused on developing new grades of PVDC with enhanced barrier capabilities. For example, a new this compound/methyl acrylate (VDC/MA) copolymer resin has been developed that improves the oxygen transmission rate (OTR) by nearly 60% compared to traditional resins. tappi.org Similarly, new PVDC latex grades for pharmaceutical blister packaging have successfully halved the water vapor transmission rate (WVTR) of standard grades, achieving values as low as 0.08 g/m²·d for 120 g/m² duplex and triplex structures. tappi.org

The following tables present research findings on the gas and water vapor permeability of various PVDC copolymers and structures.

Gas Permeability Research

The permeability of different gases through various this compound copolymers has been extensively studied. The data highlights how the composition of the copolymer significantly impacts its barrier performance.

Table 1: Effect of Copolymer Composition on Gas Permeability

Polymer Composition Gas Temperature (°C) Permeability (nmol/(m·s·GPa))
PVDC Homopolymer O₂ 25 <0.04
N₂ 25 <0.02
CO₂ 25 <0.10
90% VDC / 10% VC He 25 2.23
H₂ 25 2.54
O₂ 25 0.14
N₂ 25 0.03
CO₂ 25 0.98
H₂S 30 0.10
85% VDC / 15% VC O₂ 25 0.40
80% VDC / 20% AN O₂ 25 0.14
N₂ 25 0.02
CO₂ 25 0.35
60% VDC / 40% AN O₂ 25 0.71
N₂ 25 0.09
CO₂ 25 1.6

Source: Data compiled from research literature. free.fr

Water Vapor Barrier Research

PVDC's effectiveness as a moisture barrier is another critical area of research. Studies on PVDC-coated films demonstrate a significant reduction in water vapor transmission rates (WVTR). The thickness of the PVDC coating is a key factor, with WVTR decreasing as coating weight increases. researchgate.net

Table 2: Water Vapor Transmission Rate (WVTR) of PVDC Coated Films

Film Structure Coating Weight (g/m²) Test Conditions WVTR (g/m²·d)
PVDC Duplex 40 40°C / 75% RH 0.69
Standard PVDC-Coated PVC 120 40°C / 75% RH ~0.16
New PVDC Triplex 90 40°C / 75% RH 0.14
New PVDC Triplex 120 40°C / 75% RH 0.09
New DIOFAN® Super B PVDC Latex on PVC 120 Not Specified ~0.08

Source: Data compiled from research on new PVDC grades for packaging. tappi.org

Research also shows that physical processing, such as thermoforming, can impact barrier properties. For instance, the WVTR of a 120 g/m² new PVDC triplex film increased from 0.09 g/m²·d in its flat state to 0.20 g/m²·d after being thermoformed. tappi.org Despite this increase, the performance remains superior to many other materials, underscoring the robustness of PVDC as a barrier polymer.

Table of Mentioned Compounds

Compound Name
This compound
Polythis compound
Vinyl chloride
Acrylonitrile
Methyl acrylate
Ethylene vinyl alcohol
Oxygen
Water
Carbon dioxide
Nitrogen
Helium
Hydrogen

Environmental Fate and Degradation Mechanisms of Vinylidene Chloride and Its Polymers

Thermal Degradation of Polyvinylidene Chloride and Copolymers

Identification of Pyrolysis Products and Byproducts

Analysis of Chlorine Distribution in Degradation Residues

The thermal degradation of poly(this compound) (PVDC) occurs in two distinct stages researchgate.net. The initial stage, typically observed at modest temperatures ranging from 120–160 °C, involves the elimination of hydrogen chloride (HCl) through a degradative dehydrohalogenation process researchgate.net. This process can be effectively monitored by thermogravimetry, as sample mass loss accurately reflects the extent of degradation researchgate.net. At higher temperatures, the unsaturated materials formed during the initial degradation undergo extensive cross-linking via cycloaddition reactions, leading to the formation of aromatic structures and ultimately a porous, absorptive carbonaceous residue researchgate.net.

Major thermal decomposition products of PVDC include hydrogen chloride, dichlorinated benzenes, and trichlorinated benzenes researchgate.netcapes.gov.br. Studies on the pyrolysis of PVDC mixed with other plastics, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polystyrene (PS), indicate that the decomposition temperature of PVDC is lower than that of poly(vinyl chloride) (PVC) researchgate.net. A significant portion of the chlorine from PVDC is released before the degradation of these other plastics when present in a mixture researchgate.net.

The distribution of chlorinated hydrocarbons in the liquid pyrolysis products of PVDC mixed with other polymers has been observed to follow a specific order: PS/PVDC > 3P/PVDC (a mixture of PE, PP, and PS) > PP/PVDC > PE/PVDC researchgate.net. Interestingly, despite PVDC having a higher chlorine content (approximately 73.2 wt% Cl) compared to PVC, the quantities of chlorinated hydrocarbons formed were less in PVDC mixed plastics than in PVC mixed plastics researchgate.net. The dehydrochlorination process of PVDC can be further divided into two stages based on the formation rates of hydrogen chloride and trichlorobenzene; trichlorobenzene is detected during the first stage (below 380 °C) but not during the second stage (above 380 °C) oup.com. Even at temperatures as high as 800 °C, the evolution of hydrogen chloride continues to be observed during PVDC degradation oup.com.

Catalytic Effects on Polymer Degradation

The thermal degradation of this compound polymers is significantly influenced by catalytic effects, primarily stemming from the liberation of hydrogen chloride (HCl). This evolved HCl can react with metallic components of processing equipment, forming metal halides, particularly iron chlorides akjournals.com. These metal halides act as Lewis acid catalysts, which strongly accelerate the dehydrochlorination reaction of the polymer akjournals.com. To mitigate this autocatalytic process and prevent further degradation, it is crucial to incorporate a passive base into the polymer melt. This base, either as an additive or an integral part of the polymer structure, is designed to absorb the generated HCl akjournals.com.

Research has shown that the incorporation of mild organic bases, such as 4-vinylpyridine (B31050) in copolymers with this compound, can lead to facile thermally-promoted degradative dehydrochlorination akjournals.com. For instance, a copolymer containing 12 mol% 4-vinylpyridine exhibited rapid loss of hydrogen chloride, with 12% of the polymer mass lost in just five minutes at 150°C akjournals.com.

The presence of metal catalyst residues in other polymers, such as ethylene-propylene copolymer, has been found to markedly increase the decomposition rate of PVDC, whether the PVDC is grafted onto or physically mixed with the copolymer researchgate.net. Conversely, some common stabilizers used for poly(vinyl chloride) (PVC), including tin, lead, cadmium, or zinc esters, are detrimental to this compound polymers. Their metal cations are too acidic and actually promote the degradation of VDC polymers free.fr. In contrast, metal carboxylates have been investigated as nucleophilic agents capable of removing allylic chlorine, thereby offering a stabilization effect free.fr. The HCl produced during the dehydrochlorination of vinyl chlorides can also act as an acid catalyst, promoting dehydration reactions during the pyrolysis of cellulose (B213188) when mixed conicet.gov.ar.

Shear-Related Thermal Degradation Phenomena

Polymers, including those derived from this compound, frequently undergo shear-related thermal degradation during manufacturing processes such as extrusion acs.org. This phenomenon is a critical consideration for processing, as it can lead to a noticeable blackening of the polymer google.com. The thermal stability of this compound copolymers under shear conditions is often assessed by the time required to produce this discoloration in a mixing chamber, such as a Brabender blender google.com. Commercially acceptable additive combinations for this compound copolymers are expected to exhibit thermal stability for 10-15 minutes or more at 149°C (300°F) in such equipment google.com.

Studies on the impact of polymerization initiators on the stability of this compound copolymers, including methyl acrylate (B77674) and vinyl chloride copolymers, have been conducted by observing degradation under shear in a two-roll mill at 170°C in air akjournals.com. The choice of initiator has a clear impact on the stability, likely due to residual initiator decomposition during post-polymerization monomer stripping and drying akjournals.com.

Research on this compound (VDC)/vinyl chloride (VC) copolymers has revealed that shear-related degradation in air is characterized by an initial phase dominated by chain scission with concurrent cross-linking, followed by a phase where cross-linking becomes predominant over chain scission acs.org. Both chain scission and cross-linking are dependent on the applied shear rate and temperature acs.org. While kinetic models for thermal degradation are well-established, mathematical models for shear-related thermal degradation in air are limited due to the uncertain effects of shear stress acs.orgacs.org. To address this complexity, back-propagation artificial neural networks (ANN) have been employed to predict changes in number-average and weight-average molecular weights of VDC/VC copolymers during shear-related thermal degradation in air acs.orgacs.org.

Chemical Recycling and Waste Treatment Research on PVDC

Poly(this compound) (PVDC) presents significant challenges for recycling due to its halogen content and inherent thermal instability, which causes it to degrade upon reprocessing iitb.ac.in. Incineration of halogen-containing polymers like PVDC can lead to the formation of hazardous substances, including dioxins iitb.ac.in. Consequently, chemical recycling, which involves converting the polymer back to its monomer or other useful chemicals, is considered a viable pathway for managing intractable PVDC waste iitb.ac.in.

Recent advancements in chemical recycling of PVDC have shown promising results. Solvay has demonstrated a proof-of-concept for recycling its Ixan® PVDC bioriented film, sourced from post-industrial food packaging waste thechemicalengineer.comsolvay.comindianchemicalnews.com. This process successfully maintained the high barrier performance of the recycled polymer thechemicalengineer.comsolvay.com. A key aspect of this breakthrough involves a mechanical separation step of the multilayer film structure, which was facilitated through value chain collaboration thechemicalengineer.com. The recycled PVDC can be re-used and re-blended with virgin materials, crucially without compromising its high barrier properties, and can meet stringent requirements for indirect food contact, thereby enabling a closed-loop system solvay.comindianchemicalnews.com. Solvay is actively advocating for broader industry collaboration to establish the necessary infrastructure for collecting and segregating PVDC-containing packaging on an industrial scale thechemicalengineer.comsolvay.comindianchemicalnews.com.

Further research into chemical recycling methods for PVDC includes:

Supercritical Water Treatment: Investigations are exploring the use of supercritical water to degrade PVDC. While complete degradation yields carbon dioxide and HCl, research focuses on optimizing conditions to obtain more valuable intermediate products iitb.ac.in.

Dehydrochlorination with Zinc(II) Oxide: A low-temperature dehydrochlorination process (around 423 K) utilizing zinc(II) oxide (ZnO) has been proposed for poly(this compound-co-vinyl chloride). This method aims to achieve chemical recycling without the evolution of harmful hydrochloric acid and organochlorines researchgate.net.

Solution Reclaiming Method: A method for reclaiming leftover PVDC processing materials involves several steps: pre-treatment of waste film (cutting, washing with alkaline solution and acetone), dissolving the film in cyclohexanone (B45756) or tetrahydrofuran, decolorization using activated carbon and a stabilizer, and finally, recovery of the PVDC resin (in powder form) via spray drying or precipitation drying in a nitrogen environment google.com. This solution-based approach reportedly yields a high recovery rate of material with essentially unchanged quality, at a low cost and with a simple process google.com.

Electrochemical Deconstruction: The electrochemical deconstruction of waste PVDC to produce value-added products is also an area of ongoing research, exploring both batch and flow systems acs.org.

These research efforts highlight a growing focus on developing sustainable and economically viable methods for managing PVDC waste, moving towards a more circular economy for this important barrier polymer.

Toxicological and Health Impact Research of Vinylidene Chloride

Toxicokinetic and Metabolic Studies

Understanding how vinylidene chloride is absorbed, distributed, metabolized, and excreted within biological systems is fundamental to elucidating its toxicological profile.

Absorption, Distribution, and Excretion Research

This compound is readily absorbed in experimental systems, particularly in rodents, following both pulmonary and gastrointestinal exposure. Its small, uncharged, and lipophilic molecular structure facilitates its absorption from the lungs and gastrointestinal tract. iarc.fr While human data on VDC absorption are limited, animal studies indicate rapid and nearly complete absorption after oral administration in rats and mice. nih.govnih.gov Once absorbed, VDC is quickly distributed to various tissues. nih.gov

Elimination patterns of VDC show species-specific differences; for instance, in mice, its elimination follows a tri-exponential pattern. nih.gov At lower exposure levels, VDC metabolites are primarily excreted via urine. nih.gov However, if metabolic pathways become saturated at higher doses, unchanged VDC is also eliminated through exhalation. nih.gov Research indicates that the covalent binding of VDC metabolites is most pronounced in the kidney, liver, and lung tissues of mice. nih.gov

Table 1: Summary of this compound Absorption, Distribution, and Excretion Characteristics (Note: In an interactive format, details for each characteristic could be expanded upon click.)

CharacteristicDescriptionSpecies StudiedPrimary Route(s)Key Findings
Absorption Rapid and efficient uptake into the body.Rodents (rats, mice)Lungs, Gastrointestinal TractWell absorbed due to lipophilicity; human data limited. iarc.frnih.govnih.gov
Distribution Rapid dispersion throughout body tissues.Rodents (rats, mice)SystemicDistributed to all examined tissues; highest covalent binding in kidney, liver, lung. nih.govnih.gov
Excretion Elimination of VDC and its metabolites from the body.Rodents (rats, mice)Urine (metabolites), Exhalation (unchanged VDC)Dose-dependent; unchanged VDC exhaled at high, saturating doses. nih.gov

Hepatic Metabolism Pathways, including Cytochrome P-450 Involvement

The metabolism of this compound is a critical determinant of its toxicity, with the liver playing a central role. Metabolic activation of VDC is suggested to occur via epoxidation. nih.gov In rats, this process likely involves an epoxide intermediate generated by cytochrome P450 enzymes, followed by conjugation with glutathione (B108866). nih.gov This metabolic pathway can become saturated at specific exposure levels, typically between 1–50 mg/kg body weight orally or 10–200 ppm by inhalation, leading to an increased exhalation of unmetabolized VDC. nih.gov

Human liver S9 supernatant has been shown to activate VDC in the Ames assay, indicating the involvement of human cytochrome P450 enzymes in its metabolism. nih.govinchem.orgoup.com Specifically, CYP2E1 has been identified as the primary catalyst for VDC metabolism and its metabolic activation. nih.gov The toxic effects of VDC are, at least in part, influenced by cytochrome P450 activity, which may also contribute to detoxification pathways. inchem.org The initial oxidation of 1,1-DCE (VDC) yields an unstable epoxide, which subsequently rearranges into chloroacetyl chloride, a highly reactive acid halide. epa.gov

Role of Glutathione Depletion in Metabolic Activation

Glutathione (GSH) levels and the activity of glutathione S-transferase enzymes are crucial factors in the metabolic inactivation of primary this compound metabolites. nih.gov Research has demonstrated that the covalent binding of VDC metabolites, which is most prominent in the kidney, liver, and lung of mice, can be altered by glutathione depletion. nih.gov In vitro studies using BALB/c mouse hepatocytes have highlighted GSH conjugation as an essential detoxification step. nih.gov

In rodents, VDC metabolism can lead to a reduction in glutathione levels and an inhibition of glutathione-S-transferase activity. inchem.org This depletion of glutathione can exacerbate the toxic effects of VDC. inchem.org Studies in male CD-1 mice showed that VDC exposure caused GSH depletion in lung Clara cells at certain doses, with complete loss at higher concentrations, although GSH levels typically recovered within 24 hours. nih.gov Similarly, in male Sprague-Dawley rats, intraperitoneal injection of VDC resulted in GSH depletion, which was more pronounced in fasted animals. nih.gov The reactive metabolites of VDC interact with and deplete GSH levels, and severe GSH depletion can lead to these metabolites binding to tissue components, resulting in macromolecular binding and tissue toxicity. epa.gov Furthermore, several VDC metabolites have been observed to covalently bind to thiols in vitro. inchem.org

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity studies evaluate the potential of a chemical to cause damage to genetic material (DNA) and induce mutations.

In Vitro and In Vivo Genotoxicity Studies

In vitro studies provide robust evidence for the genotoxic and mutagenic activity of this compound, particularly when exogenous metabolic activation systems are present. iarc.frca.gov These studies, encompassing bacterial mutagenicity assays, yeast test systems, and mammalian cell lines, indicate that VDC possesses mutagenic, clastogenic (chromosome-breaking), and aneugenic (causing aneuploidy) properties under controlled exposure conditions that account for its volatility. ca.gov Chromosomal damage has been observed in mammalian cells exposed to VDC. iarc.fr

Conversely, in vivo genotoxicity studies of VDC have largely yielded negative results. iarc.frca.gov These negative findings are primarily based on examinations of rodent sperm, blood, and bone marrow cells, which are not considered target tissues for VDC-induced carcinogenicity. iarc.fr However, one in vivo study did detect low levels of DNA alkylation in the liver and kidney, tissues that are associated with VDC-induced tumorigenesis. ca.gov Further in vivo research showed that VDC could alkylate DNA in mice exposed via inhalation and potentially induce unscheduled DNA synthesis in the kidneys of these animals. nih.gov Other in vivo assessments, such as those in adult male Drosophila melanogaster, showed no increase in sex-linked recessive lethal mutations after VDC exposure nih.gov, and no increase in micronucleated erythrocytes was observed in the peripheral blood of B6C3F1/N mice following 3-month inhalation exposure. nih.gov

Mutagenic Activity in Microbial and Mammalian Systems

This compound demonstrates mutagenic activity in microbial systems, including bacteria and yeast, when a mammalian microsomal metabolic activation system (S9) is present. inchem.orgwho.int This dependence on metabolic activation highlights the role of VDC metabolites in its mutagenic effects. VDC has also shown positive results for gene reversion and conversion in yeast, again contingent on metabolic activation. nih.gov Additionally, VDC was found to be positive in Tradescantia assays. nih.gov

In mammalian cell systems, the results are more varied. While some mammalian cells show susceptibility to DNA damage and mutagenicity in vitro who.int, VDC failed to induce gene mutations in V79 cells at two distinct loci. nih.gov It also did not induce chromosomal aberrations in mouse bone marrow in vivo nih.gov or dominant lethals in either mice or rats. nih.gov However, a specific study in Saccharomyces cerevisiae indicated that VDC could induce aneuploidy both with and without metabolic activation. who.int Furthermore, gene mutations were observed to increase in mouse lymphoma cells, but not in Chinese hamster lung cells, regardless of the presence of an exogenous metabolic system. who.int VDC also induced sister chromatid exchanges in Chinese hamster lung cells when an exogenous metabolic activation system was present, but not in its absence. who.int The observed mutagenicity of VDC in microorganisms underscores the importance of further investigating its potential carcinogenicity. epa.gov

Table 2: Summary of this compound Genotoxicity and Mutagenicity Assessments (Note: In an interactive format, specific study details or references could be displayed upon selection.)

Assay TypeSystemMetabolic Activation RequiredKey FindingsIn Vivo/In VitroCitation
MutagenicityBacteria (e.g., Salmonella typhimurium)YesPositiveIn Vitro inchem.orgwho.int
MutagenicityYeast (e.g., Saccharomyces cerevisiae)Yes (for gene reversion/conversion), No (for aneuploidy)Positive for gene reversion/conversion; Induced aneuploidy.In Vitro nih.govwho.int
GenotoxicityMammalian Cells (e.g., Chinese hamster lung cells, mouse lymphoma cells)Yes (for sister chromatid exchange), Mixed (for gene mutations)Chromosomal damage observed; Increased gene mutations in mouse lymphoma cells; Induced sister chromatid exchange.In Vitro iarc.frca.govwho.int
GenotoxicityRodent Sperm, Blood, Bone Marrow CellsNoGenerally negative; Failed to induce chromosomal aberrations or dominant lethals.In Vivo iarc.frnih.govnih.gov
GenotoxicityMouse Liver/KidneyNoLow levels of DNA alkylation detected; May cause unscheduled DNA synthesis.In Vivo ca.govnih.gov
MutagenicityDrosophila melanogaster (germ cells)NoNo increase in sex-linked recessive lethal mutations.In Vivo nih.gov

Reproductive and Developmental Toxicity Research

Embryotoxicity and Fetotoxicity Investigations

Research into the developmental effects of this compound has been conducted across various animal models, primarily focusing on inhalation and oral exposure during gestation. Studies by Murray et al. (1979) in rats and rabbits demonstrated that inhaled or ingested VDC could induce embryo and fetal toxicity. Inhalation exposures of up to 640 mg/m³ (160 ppm) for 7 hours/day in rats and rabbits, or oral intake of approximately 40 mg/kg per day in rats during critical gestational periods, did not produce effects on embryos or fetuses at levels below those causing maternal toxicity. However, at concentrations that resulted in maternal toxicity, embryo and fetal toxicity, alongside fetal abnormalities, were observed, often evidenced by decreased maternal weight gain. who.int

Specifically, in rats, concentrations of 320 mg/m³ and 640 mg/m³ (80 ppm and 160 ppm) led to a statistically significant increase in the incidence of wavy ribs and delayed ossification of the skull, with the effects being more severe at the higher concentration. The no-observed-adverse-effect level (NOAEL) for developmental toxicity in this particular study was determined to be 80 mg/m³. who.int Further research indicated that fetal weight was reduced in a dose-related manner, with significant reductions noted at 228, 1200, and 1796 mg/m³ (57, 300, and 449 ppm). These fetal weight reductions and retarded ossification were also observed in food-restricted control groups, suggesting that aspects of maternal toxicity could be responsible for these developmental effects. who.int

While some studies suggest that VDC is only a weak teratogen with minimal primary effects on development, and that reproductive toxicity or teratogenicity may not be a critical effect, other findings have noted birth defects in offspring of pregnant rats and mice exposed to VDC in air at concentrations that also induced maternal toxicity. epa.govinchem.orgepa.gov Conversely, one study reported fetal toxicity, specifically delayed ossification, following inhalation exposure even in the absence of overt maternal toxicity. inchem.org

Table 1: Summary of Embryotoxicity and Fetotoxicity Findings

SpeciesExposure RouteConcentration/Dose (mg/m³ or mg/kg/day)Maternal Toxicity ObservedFetal/Embryonic EffectsKey FindingCitation
Rats & RabbitsInhalationUp to 640 mg/m³ (160 ppm)Yes (decreased weight gain)Embryo/fetal toxicity, abnormalitiesEffects seen at maternally toxic levels who.int
RatsInhalation320, 640 mg/m³ (80, 160 ppm)YesWavy ribs, delayed skull ossificationDose-dependent embryotoxic effects who.int
RatsInhalation228, 1200, 1796 mg/m³ (57, 300, 449 ppm)Yes (weight loss)Reduced fetal weightMaternal toxicity contributes to fetal effects who.int
RatsInhalation1132 mg/m³ (283 ppm)Yes (weight loss)Delayed surface righting, delayed tooth productionEffects attributable to maternal toxicity who.int
Rats & MiceInhalationUp to 1200 mg/m³ (300 ppm)YesFetal abnormalitiesEffects attributable to maternal toxicity who.int
RatsOral~40 mg/kg/dayYesEmbryo/fetal toxicity, abnormalitiesEffects seen at maternally toxic levels who.int

Maternal Toxicity Considerations in Developmental Effects

Maternal toxicity plays a significant role in the observed developmental effects associated with this compound exposure. Studies consistently indicate that embryo and fetal toxicity, as well as fetal abnormalities, are often concurrent with or directly attributable to adverse effects on the maternal animal. who.intepa.govepa.gov

While some research suggests that no reproductive or developmental toxicity was observed at oral exposure levels causing only minimal toxicity in the liver of the dams, the overarching theme in many investigations is the close association between the onset of maternal toxicity and the manifestation of developmental issues in the offspring. inchem.org

Organ-Specific Toxicological Effects

This compound has been shown to exert toxic effects on specific organs, with the liver, kidneys, and lungs being primary targets in experimental animals. The susceptibility to VDC-induced organ damage can vary depending on the species, sex, and exposure conditions. who.intinchem.org

Hepatotoxicity Research

The liver is a major target organ for this compound toxicity. inchem.orgepa.goviarc.fr Long-term inhalation studies in rats have shown that exposure to 600 mg/m³ (150 ppm) of VDC can lead to liver damage, including necrosis. who.int Mice appear to be more susceptible to the hepatotoxic effects of VDC than rats, with high mortality rates and evidence of liver damage observed in mice at concentrations as low as 200 mg/m³ (50 ppm). who.inttandfonline.comtandfonline.com

Intermittent inhalation exposure to VDC has been reported to cause hepatotoxicity in rats at concentrations exceeding 800 mg/m³ (200 ppm) and in mice at 220 mg/m³ (55 ppm). who.int For continuous exposure, the levels required to induce hepatotoxicity were 240 mg/m³ (60 ppm) for rats and 60 mg/m³ (15 ppm) for mice. who.intinchem.org Even oral dosing in rats for one year with up to 30 mg VDC/kg daily resulted in minimal hepatic changes. who.int

Acute liver damage, indicated by increased serum markers of toxicity, was observed in fasted male Sprague-Dawley rats following a single oral gavage dose of 2 mmol/kg (194 mg/kg bw) VDC, though no toxicity was noted at 0.5 mmol/kg (48 mg/kg bw). nih.gov Inhalation exposure of male Wistar rats to 2000 ppm (8000 mg/m³) for 6 hours resulted in only slight and insignificant elevations of serum hepatotoxic enzyme activities. nih.gov Furthermore, oral administration of 1.5 mL/kg (1820 mg/kg bw) VDC to male Sprague-Dawley rats led to increased activity of liver toxicity markers 8 and 24 hours post-gavage. nih.gov Histopathological examinations have confirmed the presence of hepatic lesions in male mice exposed to VDC at concentrations of 15, 30, and 60 ppm, and in male rats exposed to 60 ppm. tandfonline.com Low-level, chronic inhalation exposure to VDC in humans has also been associated with potential liver effects. epa.gov

Table 2: Summary of Organ-Specific Toxicological Effects (Hepatotoxicity)

OrganSpeciesExposure TypeConcentration/DoseObserved EffectCitation
LiverRatsInhalation (long-term)600 mg/m³ (150 ppm)Liver damage with necrosis who.int
LiverMiceInhalation200 mg/m³ (50 ppm)High mortality, liver damage who.int
LiverRodentsInhalation (short-term)40-800 mg/m³Liver damage who.int
LiverRatsInhalation (intermittent)> 800 mg/m³ (> 200 ppm)Hepatotoxicity who.int
LiverMiceInhalation (intermittent)220 mg/m³ (55 ppm)Hepatotoxicity who.int
LiverRatsInhalation (continuous)240 mg/m³ (60 ppm)Hepatotoxicity who.intinchem.org
LiverMiceInhalation (continuous)60 mg/m³ (15 ppm)Hepatotoxicity who.intinchem.org
LiverRatsOral (1 year)Up to 30 mg/kg/dayMinimal hepatic changes who.int
LiverRatsOral (single gavage)2 mmol/kg (194 mg/kg bw)Liver damage (increased serum markers) nih.gov
LiverRatsOral (single gavage)1.5 mL/kg (1820 mg/kg bw)Increased liver toxicity markers nih.gov
LiverMiceInhalation15, 30, 60 ppmHepatic lesions tandfonline.com
LiverRatsInhalation60 ppmHepatic lesions tandfonline.com

Nephrotoxicity Studies

The kidneys are another significant target organ for this compound toxicity, particularly in mice. inchem.orginchem.orgepa.gov Long-term treatment of mice at 100 mg/m³ (25 ppm) has been shown to cause kidney toxicity. who.int Nephrotoxicity in mice has been observed under both intermittent and continuous VDC exposure conditions, at concentrations similar to those causing hepatotoxicity. who.intinchem.org The male Swiss mouse strain has demonstrated particular susceptibility to VDC-induced kidney toxicity. inchem.org

Studies involving long-term oral administration of VDC have also indicated renal inflammation in rats at 5 mg/kg and liver necrosis in mice at 2 mg/kg. who.int Inhalation exposure of male Sprague-Dawley rats to 250 ppm (1000 mg/m³) and higher for 4 hours resulted in increased kidney weight to body weight ratios, along with elevated serum urea (B33335) nitrogen and creatinine (B1669602) levels 24 hours post-exposure. nih.govnih.govumich.edu Histopathological examinations revealed severe tubular necrosis with calcium deposits at higher exposure concentrations, although the mechanism of nephrotoxicity does not appear to involve calcium oxalate (B1200264) formation. nih.gov Kidney damage and increased DNA replication were induced in mice by exposure to as little as 40 mg/m³ (10 ppm) for 6 hours. inchem.org Renal lesions were also present in male mice exposed to 15, 30, and 60 ppm of VDC for various intervals. tandfonline.com Repeated exposure to low concentrations of VDC may lead to renal dysfunction. nih.gov

Pulmonary and Neurological Systemic Impacts

Beyond the liver and kidneys, this compound has demonstrated impacts on the pulmonary and neurological systems. Pulmonary damage has been observed in rodents following inhalation exposure to concentrations ranging from 40-800 mg/m³ for 48 hours/day, four or more days per week. who.int The covalent binding of VDC-derived radiolabel in the lung tissue of rodents is associated with this observed toxicity. who.int Direct evidence of pulmonary irritation, lung edema, hemorrhage, and pneumonia has been reported in cats exposed to 2000 or 6000 mg/m³ (500 or 1500 ppm) for 2 hours, and in guinea-pigs exposed to 5000 or 8000 mg/m³ (1250 or 2000 ppm) for the same duration. inchem.org The pulmonary toxicity of VDC has also been linked to cytochrome P450 2E1 (CYP2E1) activity in male and female adult and weanling CD-1 mice after exposure to 50, 75, and 100 mg/kg bw VDC. nih.gov

Regarding neurological effects, this compound acts as a central nervous system (CNS) depressant. epa.govnih.govwikipedia.orgiloencyclopaedia.org High concentrations, such as 16000 mg/m³ (4000 ppm), can lead to intoxication that may result in unconsciousness. who.int In humans, acute exposure to VDC can manifest as CNS depression, symptoms of inebriation, convulsions, spasms, and unconsciousness at high concentrations. epa.govwikipedia.org Animal studies further support that chronic exposure to VDC can affect the CNS. epa.gov However, some research indicates that no problems with neural development, as assessed by behavioral parameters, were observed in rats exposed to VDC. epa.gov

Enzymatic Activity Modulation in Target Organs

The toxic effects of this compound are intricately linked to its metabolism and subsequent modulation of enzymatic activities within target organs. The toxicity of VDC is, at least in part, dependent on cytochrome P-450 activity, which is also involved in its detoxification. who.int Relatively high levels of CYP2E1 are present in the primary target organs for VDC toxicity in rodents: the liver, kidney, and lung. iarc.fr

A key metabolic pathway involves the depletion of glutathione (GSH) and the inhibition of glutathione-S-transferase activity in rodents exposed to VDC. who.int This depletion of GSH exacerbates both covalent binding of VDC metabolites and the resulting toxicity. who.int The epoxide, an electrophilic intermediate formed during VDC metabolism, is considered an important cytotoxic metabolite. This epoxide covalently binds to proteins and nucleic acids, contributing to damage in hepatocytes and other target cells. iarc.fr Covalent binding of VDC-derived radiolabel has been observed in the liver, kidney, and lung of rodents, correlating with toxicity in these organs. Notably, covalent binding and toxicity occur at lower dose levels in the liver and kidney of mice compared to rats, indicating species-specific sensitivities. who.int

Modulation of VDC-induced hepatotoxicity has been observed with various agents. It can be enhanced by ethanol (B145695) and thyroxine, while dithiocarbamate (B8719985) and (+)-catechin have shown inhibitory effects. Acetone has also been found to modulate hepatotoxicity. who.int Oral administration of VDC to male Sprague-Dawley rats resulted in decreases in calcium pump activity within the liver endoplasmic reticulum. nih.gov In male CD-1 mice, intraperitoneal injection of VDC led to GSH depletion in both lung and liver, increased covalent binding to liver tissue, and necrosis. nih.gov Inactivation of Kupffer cells with gadolinium chloride has been shown to reduce VDC toxicity in the liver of vitamin A-pretreated animals. nih.gov Furthermore, inhibition of CYP2E1 in male CD-1 mice by diallyl sulfone pretreatment prevented pulmonary cytotoxicity following VDC exposure. nih.gov Phenobarbital or polychlorinated biphenyl (B1667301) pretreatment has also been reported to antagonize VDC-induced nephrotoxicity. nih.govnih.gov In hypothyroid rats, increased serum markers of liver toxicity and decreased hepatic glutathione S-transferase and alcohol dehydrogenase levels were noted. nih.gov

Table 3: Modulation of Enzymatic Activity and Toxicity

Modulating Agent/FactorEffect on VDC ToxicityMechanism/Observed ChangeTarget Organ(s)Citation
Cytochrome P-450 activityToxicity dependent on activityInvolved in VDC metabolism and detoxificationGeneral who.int
Glutathione (GSH) depletionExacerbates toxicity and covalent bindingDepletion of GSH, inhibition of glutathione-S-transferaseLiver, Kidney, Lung who.int
EthanolEnhances hepatotoxicity-Liver who.int
ThyroxineEnhances hepatotoxicity-Liver who.int
DithiocarbamateInhibits hepatotoxicity-Liver who.int
(+)-CatechinInhibits hepatotoxicity-Liver who.int
AcetoneModulates hepatotoxicity-Liver who.int
VDC (high dose)Decreases calcium pump activity-Liver endoplasmic reticulum nih.gov
Diallyl sulfone pretreatmentAbsence of pulmonary cytotoxicityInhibition of CYP2E1Lung nih.gov
Phenobarbital pretreatmentAntagonizes nephrotoxicity-Kidney nih.govnih.gov
Polychlorinated biphenyl pretreatmentAntagonizes nephrotoxicity-Kidney nih.govnih.gov
HypothyroidismIncreased liver toxicity markers, decreased enzyme levelsDecreased hepatic glutathione S-transferase and alcohol dehydrogenaseLiver nih.gov
Gadolinium chloride (Kupffer cell inactivation)Decreased liver toxicity-Liver nih.gov

Analytical Methodologies for Vinylidene Chloride Detection and Quantification

Chromatographic Techniques for Trace Analysis

Early approaches to monitoring vinylidene chloride vapor were often non-specific, relying on total halide procedures or infrared spectrophotometers. However, by the mid-1970s, gas chromatographic analysis, particularly with charcoal tube collection, proved to be a more applicable and precise method osha.gov.

Gas Chromatography (GC) with Various Detectors (e.g., Electron Capture, Flame Ionization)

Gas chromatography is highly suitable for the determination of volatile compounds like this compound, utilizing a range of detectors to achieve varying sensitivities and specificities inchem.orgwho.int.

Electron Capture Detector (ECD): The Electron Capture Detector is recognized as one of the most sensitive detection methods for this compound who.intinchem.org. It is frequently employed for VDC quantification in water samples, typically in conjunction with headspace analysis, achieving detection limits in the range of 0.1–0.5 µ g/litre inchem.org. Headspace electron-capture-gas chromatographic techniques have demonstrated the ability to quantify VDC monomer at levels as low as 0.001 mg/m² in films and 0.005 ppm in foodstuffs nih.gov.

Electrolytic Conductivity Detector (ELCD/Hall Detector): This detector is also utilized in GC systems for the analysis of this compound inchem.orginchem.orgepa.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both quantifying and confirming the presence of this compound across diverse matrices, including environmental samples such as air, water, soil, and sediment inchem.org. GC-MS serves as a confirmatory technique for results obtained from other GC detectors, like FID or Hall detectors. The specific ion monitoring (SIM) mode in GC-MS generally offers superior sensitivity compared to the mass scan mode for VDC confirmation epa.gov.

GC-MS applications extend to the simultaneous determination of residual VDC in polythis compound (PVDC) products, often integrated with headspace sampling jst.go.jptandfonline.com. Such methods can achieve determination limits as low as 0.06 µg/g for VDC in PVDC materials jst.go.jp. Furthermore, GC/MS is applied to analyze VDC in food products packaged with PVDC casing films, following headspace gas analysis tandfonline.com.

Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical for accurate VDC analysis, particularly given its volatile nature.

Headspace Sampling Techniques

Headspace sampling is a widely adopted technique for this compound due to its high volatility inchem.orgwho.intnih.govgcms.cz. This method involves sealing a sample in a vial and heating it, allowing volatile compounds like VDC to partition into the gaseous phase (headspace), which is then analyzed by GC jst.go.jptandfonline.comgcms.czcnppa.org.

Headspace analysis is routinely used for VDC quantification in water samples (often coupled with GC/FID or GC/ECD) inchem.org, packaging films nih.govgcms.cz, and various food products nih.govtandfonline.com. For solid matrices such as plastics, the sample is typically cut into small pieces, dissolved in a suitable solvent like N,N-dimethylacetamide, and then heated in a sealed vial to facilitate the diffusion of VDC into the headspace jst.go.jpgcms.czcnppa.org. Headspace GC/MS methods have been developed for the simultaneous determination of residual VDC in PVC and PVDC products, where samples are typically swelled overnight in N,N-dimethylacetamide and subsequently incubated at 90°C for one hour jst.go.jp. Similar incubation conditions at 90°C are applied to homogenized food samples tandfonline.com. The addition of salts, such as sodium chloride, can enhance the extraction efficiency of analytes from aqueous samples by reducing their solubility edpsciences.orgmdpi.com.

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) is a versatile, sensitive, rapid, and solvent-free sample preparation technique that integrates sampling, extraction, preconcentration, and desorption into a single step mdpi.commdpi.com. This technique is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, including halogenated compounds like this compound mdpi.commdpi.comlabrulez.com.

Headspace SPME (HS-SPME) is especially adapted for volatile compounds edpsciences.org. Research by Pawliszyn and Zhang demonstrated the effectiveness of HS-SPME for volatile organo-halogenated compounds, including vinyl chloride (a chemically related compound), using a PDMS 100 µm fiber, achieving a detection limit of 50 ppt (B1677978) for a 25 ml sample edpsciences.org. While specific studies focusing solely on VDC with SPME are less detailed in the provided context, SPME is generally applicable to such compounds and is recognized as a newer technique for 1,1-DCE sample collection who.intedpsciences.org. The Carboxen PDMS 75 µm fiber is recommended for the extraction of small volatile compounds edpsciences.org. SPME can be effectively coupled with GC-MS for the identification and quantification of migration contaminants in food packaging materials labrulez.com.

Matrix-Specific Analytical Challenges

The analysis of this compound presents several matrix-specific challenges that can impact detection and quantification accuracy. A primary limitation in GC methods for VDC is the potential for interference from other constituents present in the analyzed media inchem.orgwho.int.

For trace analysis in complex matrices, such as biological or environmental samples, analytical methods may exhibit reduced sensitivity due to the presence of interferents, significant matrix effects, and the risk of contamination during sample preparation researchgate.net. To mitigate these issues, meticulous extraction and clean-up steps are crucial researchgate.net. The inherent volatility of VDC also poses a challenge, as losses can occur if samples are not properly contained. Additionally, the presence of other halogenated organic compounds can lead to resolution interferences during GC analysis epa.gov.

In the context of food packaging, VDC can migrate from polythis compound (PVDC) films into foodstuffs. This necessitates analytical methods capable of detecting low concentrations of VDC within complex food matrices nih.govtandfonline.com. Achieving a reliable quantitation limit for VDC, particularly in air samples collected on charcoal tubes, requires that the desorption efficiency remains above 75% and the analytical precision is better than ±25% osha.gov.

Data Table: Summary of this compound Analytical Methodologies and Detection Limits

MatrixSample Preparation/ExtractionAnalytical MethodDetectorDetection LimitReference
AirCharcoal tube collection, CS₂ desorptionGCFID0.05 ppm (0.2 mg/m³) (overall) | 0.6 ng/injection (analytical) osha.gov
AirCold/absorbent column trappingGCFID1 µg/m³ inchem.orgwho.int
AirSUMMA canistersGCFIDComparable to 1 µg/m³ inchem.org
Air (Workplace)5-liter air sampleGCFID2–20 mg/m³ (working range) inchem.org
WaterHeadspace analysisGCFID/ECD0.1–0.5 µ g/litre inchem.org
WaterPurge and trapGCIon Trap Detector/MSComparable to 0.1–0.5 µ g/litre inchem.org
Films (PVDC)Headspace analysisGCECD0.001 mg/m² nih.gov
FoodstuffsHeadspace analysisGCECD0.005 ppm nih.gov
PVDC ProductsSwelling in N,N-dimethylacetamide, HeadspaceGC/MSMS0.06 µg/g jst.go.jp
Foodstuffs (PVDC packaged)Homogenization, HeadspaceGC/MSMS0.001–0.020 µg/g (detected levels) tandfonline.com
AirCharcoal trappingGCFID~7 µ g/sample tandfonline.com

Analysis in Air and Environmental Samples

The analysis of this compound in air and other environmental samples predominantly relies on gas chromatographic (GC) techniques due to its volatile nature. GC methods have been specifically developed for the determination of VDC in air, water, and soil. wikipedia.orgfishersci.fi

Sampling and Detection in Air: For air samples, VDC can be quantitatively trapped on sorbent materials, most commonly activated coconut shell charcoal tubes. uni.luthegoodscentscompany.comctdbase.org Sampling involves drawing air through these tubes at accurately known flow rates, typically between 0.01 and 0.2 L/min, for a total sample size ranging from 2.5 to 7 L. ctdbase.org Refrigerated shipment of capped samplers is recommended to minimize VDC migration within the sorbent tube. ctdbase.org

Following collection, the trapped VDC is desorbed from the charcoal using a solvent, such as carbon disulfide (CS2). uni.luthegoodscentscompany.comctdbase.org The desorbed solution is then analyzed by gas chromatography. Various detectors can be employed:

Electron Capture Detector (ECD): This is noted as the most sensitive method for VDC detection. wikipedia.orgfishersci.fi

Flame Ionization Detector (FID): FID is also commonly used. uni.luthegoodscentscompany.com However, for low levels of VDC in ambient air samples, FID may yield false positives, and mass spectrometry (MS) is recommended for confirmation to ensure quality results.

Electrolytic Conductivity Detector: This detector has also been utilized.

Mass Spectrometry (MS): GC/MS is considered a very accurate technique, providing chemical identity confirmation, which is crucial for complex environmental matrices.

Challenges in Air Analysis: The capacity of charcoal for VDC decreases significantly with increasing relative humidity, which can affect the breakthrough volume. uni.luctdbase.org Additionally, interferences from other volatile compounds, such as vinyl chloride and carbon disulfide, need to be considered, sometimes requiring specific capillary columns for adequate separation. ctdbase.org

Table 1: Typical Analytical Parameters for this compound in Air

ParameterValue/DescriptionSource
Sampling MethodCharcoal tubes, SUMMA canisters, Tedlar/Mylar bags uni.luthegoodscentscompany.comctdbase.org
Desorption SolventCarbon disulfide (CS2) uni.luthegoodscentscompany.comctdbase.org
Analytical TechniqueGas Chromatography (GC) wikipedia.orgfishersci.fi
DetectorsElectron Capture Detector (ECD), Flame Ionization Detector (FID), Mass Spectrometry (MS) wikipedia.orgfishersci.fiuni.luthegoodscentscompany.com
Working Range (5-L air sample)0.5 to 5 ppm (2 to 20 mg/m³) ctdbase.org
Overall Procedure Detection Limit0.6 µg per sample (0.05 ppm or 0.2 mg/m³) thegoodscentscompany.com
Precision (RSD)5% (relative standard deviation) uni.lu

Detection in Water and Soil Matrices

Similar to air analysis, gas chromatographic methods are well-established for the determination of this compound in water and soil matrices. wikipedia.orgfishersci.fi VDC's physicochemical properties, including its high vapor pressure and low water solubility, favor its presence in the atmosphere over water. wikipedia.orgfishersci.fi Consequently, environmental levels of VDC in water are generally very low. wikipedia.org

Occurrence and Levels:

In untreated drinking water, VDC levels are typically non-detectable. wikipedia.org However, levels up to 20 µg/L have been detected in treated potable water. wikipedia.org

Raw industrial wastewater may contain VDC concentrations in the µg/L range, rarely exceeding this. wikipedia.org

In urban storm-water runoff, VDC has been detected with a frequency of 3%, with concentrations ranging from 1.5 to 4 µg/L. fishersci.fi

VDC is frequently found at hazardous waste sites and can appear as a breakdown product of other chlorinated organic compounds, such as 1,1,1-trichloroethane (B11378).

Analytical Approaches: Methods for quantifying VDC in environmental samples, including water, soil, and sediment, are available. While specific details for water and soil analysis often involve techniques like purge and trap followed by GC/MS, the general principle of separating the volatile VDC from the matrix and then analyzing it chromatographically remains consistent. For water samples, headspace GC/MS can be employed, where the volatile VDC partitions into the headspace above the water sample, which is then injected into the GC/MS system.

Table 2: Environmental Concentrations of this compound in Water

MatrixTypical Concentration Range/ObservationSource
Untreated Drinking WaterGenerally not detectable wikipedia.org
Treated Potable Water< 1 µg/L; up to 20 µg/L detected wikipedia.org
Raw Industrial Wastewaterµg/L range, rarely exceeding wikipedia.org
Urban Storm-Water Runoff1.5-4 µg/L (3% detection frequency) fishersci.fi

Quantification in Polymeric Materials and Food Contact Articles

The quantification of residual this compound monomer (VdC) in polymeric materials, particularly poly(this compound) (PVdC) and its copolymers, is critical due to its potential to migrate into food from packaging. wikipedia.org

Analytical Methodology: Headspace Gas Chromatography (HS-GC): Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the primary method for quantifying VDC in polymeric materials and food contact articles. This technique is particularly suitable for volatile substances like VDC.

Sample Preparation and Analysis:

Polymeric Materials: For plastics, such as PVdC films, PVdC coated films, laminates, and coextruded materials containing PVdC, a sample is cut, weighed, and transferred to a headspace vial. It is then swelled overnight or incubated with a solvent like N,N-dimethylacetamide in a sealed vial, typically at 90 °C for 1 hour, to allow VDC to partition into the headspace. The headspace gas is then injected into the GC/FID or GC/MS.

Food Contact Articles/Foodstuffs: For solid foodstuffs, the sample is often homogenized with an equal mass of distilled water. The homogenate is then incubated in a sealed headspace vial, for example, at 90 °C for 1 hour, before the headspace gas is analyzed by GC/MS in selected ion-monitoring mode.

Quantification Limits and Migration:

European Standard EN 13130-6:2004 specifies a method for determining VDC in plastics, applicable for quantitative determination at a level of 5 mg/kg in plastics materials and articles.

In foodstuffs packaged with PVdC casing films, VDC has been detected at levels ranging from 0.001 to 0.020 µg/g.

For PVdC products, the determination limit for VDC can be as low as 0.06 µg/g.

Migration of VDC from food packaging depends on factors such as the duration of contact, temperature, and the original concentration of the monomer in the polymer. wikipedia.org Studies have shown that VDC can migrate into food simulants (e.g., water, peanut oil, heptane) and actual foodstuffs. wikipedia.org

Table 3: Quantification of this compound in Polymeric Materials and Food

MatrixAnalytical TechniqueKey Sample PreparationQuantification Limit/RangeSource
Plastics (PVdC films, coatings)HS-GC/FID, HS-GC/MSSwelling with N,N-dimethylacetamide; 1h at 90°C incubation5 mg/kg (in plastics)
Foodstuffs packaged with PVdC filmsHS-GC/MSHomogenization with water; 1h at 90°C incubation0.001-0.020 µg/g (in food)
PVdC productsHS-GC/MSSwelling with N,N-dimethylacetamide; 1h at 90°C incubation0.06 µg/g (in product)

Validation of Analytical Methods and Quality Assurance

Validation of analytical methods and robust quality assurance practices are paramount to ensure the reliability and accuracy of this compound detection and quantification.

Key Aspects of Method Validation:

Calibration: Daily calibration with a series of working standards is essential. Calibration curves are typically generated by plotting peak area or peak height against known VDC concentrations. thegoodscentscompany.comctdbase.org

Desorption Efficiency (DE): For sorbent-based sampling methods (e.g., charcoal tubes), desorption efficiency must be determined for each batch of sorbent used. This involves spiking tubes with known amounts of VDC and measuring the recovery after desorption. ctdbase.org

Precision and Accuracy: Method precision is evaluated through parameters like relative standard deviation (RSD). For VDC analysis in air, a pooled RSD of 4.8% has been reported for a range of sample loadings. ctdbase.org Recovery rates are also crucial, with reported recoveries for VDC in foodstuffs ranging from 94.5-103.9% and in spiked PVdC samples from 85.2-108.3%.

Interferences: Potential interferences from other compounds (e.g., vinyl chloride, 1,1,1-trichloroethane) must be identified and addressed, as they can affect accuracy, especially with less selective detectors like FID. ctdbase.org Mass spectrometry is vital for confirming chemical identity and mitigating false positives.

Sample Stability and Storage: The stability of VDC in collected samples and appropriate storage conditions (e.g., refrigeration for air samples to decrease migration) are critical for maintaining sample integrity before analysis. ctdbase.org

Quality Assurance (QA): Quality assurance involves a comprehensive system of activities to ensure that analytical data meet defined standards of quality. This includes:

Regular analysis of blanks (media blanks, reagent blanks) to monitor contamination. ctdbase.org

Use of internal standards for improved accuracy and precision in complex matrices.

Adherence to established standard operating procedures (SOPs) for sampling, sample preparation, and analysis.

Participation in interlaboratory comparison studies or proficiency testing programs.

Accreditation of laboratories performing analyses, demonstrating their competence and adherence to quality standards, particularly for food control laboratories.

Compliance with relevant national and international regulations and guidelines, such as CEN standards for validation and interpretation of methods in food contact materials.

Risk Assessment and Regulatory Science of Vinylidene Chloride

Hazard Identification and Dose-Response Characterization

Vinylidene chloride is a clear, colorless liquid or gas with a mild, sweet odor. nj.govosha.govin.gov Hazard identification has characterized it as an extremely flammable liquid and vapor (H224), harmful if inhaled (H332), and a suspected carcinogen (H351). echemi.com Acute, short-term exposure in humans can impact the central nervous system (CNS), leading to symptoms such as inebriation, convulsions, spasms, and unconsciousness at high concentrations. in.govepa.gov It can also cause irritation to the eyes, skin, and respiratory tract. echemi.comcdc.gov

Chronic, long-term inhalation exposure may affect the liver in humans. in.govepa.gov Animal studies further indicate that chronic exposure can lead to effects on the liver, kidneys, CNS, and lungs. in.govepa.gov The substance may have effects on the kidneys and liver with repeated exposure. echemi.com

Dose-response characterization from animal studies has provided specific toxicity endpoints. For instance, severe liver damage was observed in rats following a 4-hour exposure to 200 ppm. nih.gov In mice, exposure to 50 ppm resulted in progressive renal necrosis within 24 hours. nih.gov However, toxicity data has shown some inconsistencies; reported 4-hour inhalation LC50 values (the concentration causing death in 50% of test animals) for rats have ranged widely, reportedly influenced by the dietary condition of the animals and their hepatic glutathione (B108866) levels. epa.gov Carcinogenicity bioassays in mice exposed to 25 ppm of this compound resulted in renal adenocarcinomas. nih.gov Despite this, evidence for carcinogenicity in humans is considered inadequate. in.govechemi.comepa.gov

Animal Dose-Response Data for this compound

SpeciesExposure RouteConcentration/DoseDurationObserved EffectSource
RatInhalation200 ppm4 hoursSevere liver damage nih.gov
RatInhalation60 ppm23 hoursMild liver damage nih.gov
MouseInhalation50 ppm24 hoursProgressive renal necrosis nih.gov
MouseInhalation25 ppmLong-termRenal adenocarcinomas nih.gov
MouseInhalation15 ppm23 hoursSevere tubular necrosis nih.gov

Exposure Assessment Methodologies

Occupational Exposure Monitoring and Assessment

Occupational exposure to this compound can occur through both inhalation and dermal contact. epa.gov Assessing this exposure involves reliable methods for personnel sampling and analysis. toxicdocs.org A common approach for monitoring workplace air is the use of adsorbent tubes, followed by laboratory analysis. toxicdocs.org

The U.S. Occupational Safety and Health Administration (OSHA) specifies a monitoring method using a coconut shell charcoal tube (100/50 mg). osha.gov For an 8-hour time-weighted average (TWA) assessment, a sampling volume of 3 liters is collected at a flow rate of 0.2 liters per minute. osha.gov The subsequent analysis of the sample is performed using gas chromatography with a flame ionization detector (GC-FID). osha.gov

Early field use of some commercially available adsorbent carbon tubes showed significant discrepancies when compared with results from more sophisticated analyzers, highlighting the need for validated adsorbent materials and methods to accurately quantify worker exposure. toxicdocs.org In addition to air monitoring, exposure can be assessed by measuring levels of this compound in the breath, blood, urine, and body tissues, with breath sample analysis by gas chromatography/mass spectrometry being the most commonly used method. epa.gov

Environmental Exposure Pathway Analysis

The primary pathway for this compound entering the environment is through air releases from industrial facilities involved in its synthesis and the fabrication of polymers. in.govepa.gov Its high vapor pressure and low water solubility mean it is found in relatively high concentrations in the atmosphere compared to other environmental compartments. inchem.org Once in the atmosphere, it is degraded by hydroxyl radicals, with a calculated atmospheric half-life of approximately 2.1 to 16 hours. epa.govinchem.org

For the general population, the main sources of exposure are breathing contaminated ambient air and consuming contaminated drinking water. inchem.org this compound has been detected at low levels in some drinking water supplies across the United States. in.govepa.gov Volatilization is the primary transport process from water and soil surfaces. inchem.org Furthermore, in groundwater, this compound can be formed through the biotransformation of other chlorinated solvents via reductive dechlorination. inchem.org Bioaccumulation in organisms is expected to be low. inchem.org

Biomonitoring Data Interpretation and Challenges

Biomonitoring for this compound involves measuring the chemical or its metabolites in human biological samples. Measurable levels of the compound can be detected in breath, blood, and urine. epa.gov The U.S. Centers for Disease Control and Prevention (CDC) includes data for 1,1-Dichloroethene (this compound) in blood as part of the National Health and Nutrition Examination Survey (NHANES), indicating the feasibility of tracking exposure in the general population. cdc.gov

The interpretation of this data involves comparing detected levels against reference ranges or known levels associated with specific health effects. Biomarkers of effect, such as increased liver enzyme activity, can serve as signals of tissue dysfunction resulting from exposure. cdc.gov

A significant challenge in interpreting biomonitoring data for this compound is the lack of robust epidemiological studies that can definitively link specific exposure levels to health outcomes in humans. inchem.orgnih.gov While animal studies provide valuable dose-response information, extrapolating these findings to human health risk assessment is complex. The inconsistencies in reported animal toxicity data further complicate the establishment of clear thresholds for adverse effects in humans. epa.gov

Regulatory Frameworks and Policy Implications

National and International Classification Standards

This compound is subject to various national and international regulations and classifications due to its identified hazards. Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a Flammable Liquid Category 1, Acute Toxicity Category 4 (Inhalation), and Carcinogenicity Category 2. echemi.com

In the United States, several agencies regulate and provide guidance on this compound exposure.

The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for the workplace. osha.govnih.gov

The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to occupational carcinogens like this compound be limited to the lowest feasible concentration. nj.govosha.gov

The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) of 5 parts per million (ppm) as an 8-hour TWA. nj.govosha.gov

The Environmental Protection Agency (EPA) lists it as a hazardous air pollutant and a hazardous substance under the Clean Water Act, and it is designated with the RCRA hazardous waste number U078. nj.govcoleparmer.com

Internationally, the International Agency for Research on Cancer (IARC) has evaluated this compound and placed it in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans." nih.gov In Europe, it is classified with risk phrases such as R12 (Extremely flammable), R19 (May form explosive peroxides), and R20 (Harmful by inhalation). coleparmer.com

Selected Regulatory Classifications and Exposure Limits for this compound

Organization/RegulationClassification/LimitValue/DesignationSource
GHSHazard ClassificationFlammable Liquid 1, Acute Toxicity 4 (Inhalation), Carcinogen 2 echemi.com
ACGIHTLV-TWA (8-hr)5 ppm nj.govosha.gov
NIOSHRELLowest Feasible Concentration (LFC) nj.govosha.gov
IARCCarcinogenicity ClassificationGroup 3 nih.gov
EPARCRA Waste CodeU078 coleparmer.com
NFPA 704Hazard RatingHealth: 4, Flammability: 4, Reactivity: 2 nj.gov

Derivation of Exposure Guidance Values in Environmental Health

The derivation of exposure guidance values for this compound (VDC) is a complex process undertaken by various national and international health organizations. These values, which include Threshold Limit Values (TLVs), Permissible Exposure Limits (PELs), and drinking water guidelines, are established to protect workers and the general public from potential adverse health effects. The derivation process relies on a thorough evaluation of toxicological data from human epidemiological studies and animal experiments.

Key health endpoints considered in the risk assessment for VDC include damage to the liver and kidneys, central nervous system depression, and potential carcinogenicity. nih.govepa.govilo.org For instance, studies in animals have demonstrated that chronic exposure can lead to effects on the liver, kidneys, central nervous system, and lungs. epa.gov The American Conference of Governmental Industrial Hygienists (ACGIH) established a TLV-Time-Weighted Average (TWA) of 5 ppm, a level considered low enough to prevent overt toxicity in workers. nih.gov In contrast, some studies observed toxic effects in animals at 26 ppm and doubtful effects at 5 ppm after 90 days of exposure, highlighting the careful consideration of dose-response relationships in setting these values. epa.gov

The potential carcinogenicity of this compound is a significant factor in the derivation of some guidance values. nj.gov While human data is considered inadequate to definitively classify VDC as a human carcinogen, it has produced renal adenocarcinomas in mice at exposures of 25 ppm. nih.govosha.gov This has led organizations like the National Institute for Occupational Safety and Health (NIOSH) to recommend that workplace exposure to carcinogens be limited to the "lowest feasible concentration". nj.govosha.gov

For non-cancer effects, regulatory bodies like the U.S. Environmental Protection Agency (EPA) derive values such as the Reference Dose (RfD), which is an estimate of a daily ingestion exposure that is likely to be without an appreciable risk of deleterious effects during a lifetime. epa.gov Similarly, the World Health Organization (WHO) has established an international guideline for this compound in drinking water based on health risk assessments. who.int These values are derived from identifying the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL) from toxicology studies and applying uncertainty factors to account for interspecies and intraspecies differences. epa.gov

Below is a table summarizing key exposure guidance values from different organizations.

Issuing OrganizationGuidance Value TypeValueBasis / Comments
ACGIH TLV-TWA (8-hr)5 ppmTo prevent overt toxicity in exposed workers. nih.govnj.gov
ACGIH TLV-STEL (15-min)20 ppmShort-term exposure limit. nih.gov
OSHA PEL-TWA (8-hr)10 ppmFederal workplace standard. nih.gov
NIOSH RELLowest Feasible ConcentrationRecommended due to potential carcinogenicity. nj.govosha.gov
WHO Drinking-Water Guideline30 µg/LInternational guideline for drinking water quality. who.int

Note: ACGIH - American Conference of Governmental Industrial Hygienists; OSHA - Occupational Safety and Health Administration; NIOSH - National Institute for Occupational Safety and Health; WHO - World Health Organization; TLV-TWA - Threshold Limit Value-Time-Weighted Average; STEL - Short-Term Exposure Limit; PEL - Permissible Exposure Limit; REL - Recommended Exposure Limit.

Regulatory Compliance and Industrial Practices

Regulatory compliance and stringent industrial practices are essential for the safe handling and use of this compound, given its hazardous properties, including high flammability, potential for explosive peroxide formation, and toxicity. ilo.orgnj.gov Industrial facilities that produce, store, or use VDC are subject to a range of regulations from agencies like the EPA and OSHA. coleparmer.com These include the EPA's regulations under the Clean Air Act, where VDC is listed as a hazardous air pollutant, and the Clean Water Act. coleparmer.com It is also subject to reporting requirements under Section 313 of SARA Title III. coleparmer.com

Industrial practices for managing VDC focus on minimizing emissions and preventing accidental releases. Key source categories for emissions include VDC production, polymerization processes, and its use in chemical synthesis. epa.gov To control these emissions, industries employ various control technologies and process modifications. epa.gov

Handling and Storage: Proper handling and storage are critical to prevent polymerization and peroxide formation. VDC is typically stored with an inhibitor, such as monomethyl ether of hydroquinone (B1673460) (MEHQ), to enhance stability. nj.govepa.gov Industrial practices include:

Storage Containers: Using dedicated and appropriate containers made of stainless steel or nickel. Copper, aluminum, and their alloys must be avoided as they can react with VDC. epa.gov

Controlled Environment: Storing the chemical in cool, dry, well-ventilated areas, away from air, light, moisture, and sources of ignition like heat, sparks, or open flames. nj.govchemicalbook.com Often, refrigeration is required. coleparmer.com

Inert Atmosphere: Shipping and storing VDC under a nitrogen blanket to prevent contact with air and oxygen, which can promote the formation of explosive peroxides. epa.gov

Engineering Controls: Using closed systems for processing, providing local exhaust ventilation, and ensuring all electrical equipment is explosion-proof. ilo.orgnj.gov Metal containers and transfer lines should be grounded and bonded to prevent static discharge. nj.gov

Personal Protective Equipment (PPE) and Safety Measures: To ensure worker safety, a comprehensive PPE program that meets OSHA standards is required. coleparmer.com This includes:

Respiratory Protection: Using NIOSH-approved respirators, such as a supplied-air respirator with a full facepiece, when potential exposure exceeds the established limits. nj.govcoleparmer.com

Skin and Eye Protection: Wearing chemical splash goggles, appropriate protective gloves, and clothing to prevent skin and eye contact. coleparmer.comangenechemical.com

Workplace Practices: Prohibiting smoking and open flames in handling areas, providing employee training on hazards, and ensuring access to emergency eyewash fountains and showers. nj.gov Regular monitoring of airborne chemical concentrations is also a standard practice. nj.gov

Disposal: Waste containing this compound must be managed according to EPA regulations. chemicalbook.com The preferred method of disposal is incineration, often mixed with a combustible fuel to ensure complete combustion and prevent the formation of toxic byproducts like phosgene (B1210022). An acid scrubber is necessary to remove the resulting halo acids. chemicalbook.com

Below is a table summarizing key industrial practices for this compound.

Practice AreaRecommended Actions and Controls
Storage Store with inhibitor (e.g., MEHQ); Use stainless steel or nickel containers; Keep in a cool, dry, well-ventilated area away from heat and light; Store under an inert atmosphere (e.g., nitrogen). nj.govepa.gov
Handling Use closed systems and local exhaust ventilation; Employ explosion-proof and non-sparking tools/equipment; Ground and bond metal containers; Avoid contact with copper, aluminum, and oxidizing agents. ilo.orgnj.gov
Personal Protective Equipment NIOSH-approved respirators; Chemical splash goggles; Chemical-resistant gloves and protective clothing. coleparmer.com
Safety Measures Prohibit ignition sources; Provide employee training; Monitor airborne concentrations; Ensure availability of emergency showers and eyewash stations. nj.gov
Disposal Conform to EPA regulations; Use incineration with an acid scrubber to prevent phosgene formation. chemicalbook.com

Emerging Research and Future Directions in Vinylidene Chloride Science

Advanced Catalysis and Reaction Engineering for Sustainable Synthesis

The conventional synthesis of vinylidene chloride (VDC) often involves the dehydrochlorination of 1,1,2-trichloroethane (B165190), a process that can generate significant waste streams. britannica.com Emerging research focuses on developing more sustainable and efficient synthesis routes through advanced catalysis and reaction engineering. A key area of investigation is the direct chlorination of ethane (B1197151), which offers a more atom-economical pathway to VDC and vinyl chloride. google.com Innovations in this area include novel reactor designs and catalysts that can operate at high temperatures (450 to 600°C) to promote the desired reactions while minimizing the formation of byproducts. google.com

Another promising approach is the oxidative coupling of C1 molecules. For instance, a novel method utilizes the reaction of chloromethane (B1201357) and dichloromethane (B109758) with oxygen over a catalyst with oxidative dehydrogenation activity. google.com This process represents a significant departure from traditional C2-based feedstocks, potentially lowering costs and reducing environmental impact. google.com The reaction is typically carried out at temperatures between 450 and 700°C and pressures of 1 to 10 atm. google.com

Catalyst development is at the forefront of these advancements. Research has explored a range of catalytic systems, from metal salts to more complex formulations. researchgate.net For the dehydrochlorination of 1,1,2-trichloroethane, basic catalysts such as Cs/SiO2 and K/SiO2 have shown high selectivity towards this compound. researchgate.net In the context of vinyl chloride synthesis, which shares mechanistic similarities, ruthenium-based N-heterocyclic carbene complexes have demonstrated high activity and stability in the hydrochlorination of acetylene. rsc.org Furthermore, transition metal vinylidene and allenylidene complexes are being explored as versatile intermediates in a variety of catalytic transformations, opening new avenues for organic synthesis. nih.gov

Reaction engineering principles are being applied to optimize these catalytic processes. For example, continuous preparation systems using coupled supergravity reactors have been developed to enhance the reaction rate and product purity of this compound. wipo.int By employing steam stripping, the product can be continuously removed as an azeotrope with water, driving the reaction towards completion and significantly increasing the conversion rate. wipo.int

Table 1: Comparison of Catalytic Systems for this compound and Related Syntheses

Catalyst SystemReactionKey Findings
Basic Catalysts (Cs/SiO2, K/SiO2)Dehydrochlorination of 1,1,2-trichloroethaneHigh selectivity (up to 80%) for this compound.
Ruthenium-based N-heterocyclic carbene complexAcetylene hydrochlorination (for vinyl chloride)High catalytic activity and stability.
Tungstate sub-nanoclusters in zirconia matrixOxidative coupling of methyl chloride (for vinyl chloride)High selectivity (60-75%) and stable performance.
Rare earth oxychloridesChlorination of ethane to 1,2-dichloroethaneHigh selectivity (up to 90%) and stability.

Next-Generation Polythis compound Materials with Enhanced Properties

The field of polythis compound (PVDC) materials is undergoing significant innovation, driven by the demand for enhanced performance and sustainability in packaging and other applications. plasticsengineering.org Research and development efforts are focused on creating next-generation PVDC formulations with superior barrier properties, improved recyclability, and a reduced environmental footprint. grandviewresearch.com

A key area of advancement is the development of ultra-high barrier PVDC coatings. For example, Solvay has introduced Diofan® Ultra736, a PVDC coating solution designed for pharmaceutical blister films that provides an exceptional water vapor barrier. solvay.com This allows for the design of thinner and more sustainable packaging without compromising on the protection of sensitive medications. solvay.com Similarly, the DIOFAN® Super B PVDC latex offers significantly lower water vapor transmission rates compared to traditional grades, enabling the creation of lighter-weight and higher-barrier flexible packaging. tappi.org

In addition to enhanced barrier properties, there is a strong focus on improving the sustainability profile of PVDC. Kureha Corporation has announced a significant investment in research and development focused on next-generation PVDC materials. grandviewresearch.com The goals of this initiative include developing thinner coatings with improved barrier performance and better compatibility with existing recycling infrastructures. grandviewresearch.com The move towards aqueous PVDC dispersions and downgauged coatings is a central theme in these sustainability efforts. grandviewresearch.com

The versatility of PVDC is also being expanded through new manufacturing processes and formulations. PVDC is available in various forms, including aqueous dispersions for coatings, extrudable powders for films and sheets, and soluble powders for solvent-based coatings. tappi.org Innovations in coextrusion and coating technologies are enabling the creation of multilayer structures that leverage the unique properties of PVDC in combination with other polymers. plasticsengineering.org

Table 2: Innovations in Next-Generation PVDC Materials

Product/InitiativeCompanyKey FeaturesApplication
Diofan® Ultra736SolvayUltra-high water vapor barrier, enables thinner designs. solvay.comgrandviewresearch.comPharmaceutical blister films. solvay.comgrandviewresearch.com
DIOFAN® Super BSolvaySignificantly reduced water vapor and oxygen transmission rates. tappi.orgFlexible packaging for food and pharmaceuticals. tappi.org
R&D on Next-Generation PVDCKureha CorporationFocus on thinner coatings, enhanced barrier performance, and improved recyclability. grandviewresearch.comVarious packaging applications. grandviewresearch.com

Mechanistic Toxicology and Omics Approaches in Health Risk Assessment

Understanding the potential health risks associated with this compound exposure is a critical area of ongoing research. Mechanistic toxicology studies aim to elucidate the specific molecular and cellular pathways through which this compound may exert toxic effects. Animal studies have indicated that chronic exposure to this compound can affect the liver, kidneys, central nervous system, and lungs. epa.gov In rats, exposure to high concentrations has been shown to cause liver damage, while mice have exhibited kidney toxicity at lower concentrations. who.int The hepatotoxicity of this compound is linked to its metabolism by mixed-function oxidases into reactive metabolites, which are then detoxified by glutathione (B108866). capes.gov.br

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the field of toxicology and chemical risk assessment. ecetoc.org These approaches allow for a broad, systems-level view of the biological changes that occur in response to chemical exposure. ecetoc.org While much of the specific omics research has been on related compounds like polyvinyl chloride, the methodologies are directly applicable to understanding this compound toxicity. For example, a multi-omics approach was used to investigate the toxicity of polyvinyl chloride microplastics on a human lung cell line, revealing significant changes in the transcriptome and metabolome. nih.gov

In the broader context of chemical safety, omics data is being used to identify biomarkers of exposure and effect, understand modes of action, and inform the development of adverse outcome pathways (AOPs). ecetoc.orgukhsa.gov.uk The integration of different omics datasets, such as transcriptomics and metabolomics, can provide a more comprehensive picture of the toxicological mechanisms at play. nih.gov Machine learning and other advanced analytical techniques are being employed to analyze the large and complex datasets generated by omics studies, with the goal of building predictive models for chemical toxicity. surrey.ac.uk

While the direct application of omics to this compound is still an emerging area, the frameworks and approaches being developed for other chemicals will be invaluable for a more detailed and mechanistic understanding of its potential health risks. ecetoc.org

Innovative Environmental Remediation Technologies for this compound Contamination

This compound is a contaminant of concern in soil and groundwater at some industrial sites. epa.gov Research into innovative environmental remediation technologies is focused on developing effective and sustainable methods for its removal. A variety of in-situ techniques, which treat the contamination in place without the need for excavation, are being actively investigated and applied.

One of the most promising approaches is bioremediation, which utilizes microorganisms to break down contaminants into less harmful substances. Both anaerobic and aerobic biodegradation pathways for this compound have been identified. Under anaerobic conditions, a process known as enhanced reductive dechlorination (ERD) can transform this compound into ethene. regenesis.com This process often involves the addition of an electron donor to stimulate the activity of specific dechlorinating bacteria, such as Dehalococcoides. regenesis.com Aerobic biodegradation, on the other hand, can be facilitated by the addition of oxygen-releasing compounds, which stimulate the growth of aerobic microbes capable of degrading this compound. regenesis.com

In-situ chemical reduction (ISCR) is another effective technology, particularly for treating source zones with high concentrations of contaminants. regenesis.com This method typically involves the injection of a reducing agent, such as zero-valent iron (ZVI), into the subsurface. ZVI can directly donate electrons to chlorinated compounds like this compound, breaking them down into non-toxic products. regenesis.com Advancements in this area include the development of microscale and nanoscale ZVI particles for more effective distribution in the subsurface.

In-situ chemical oxidation (ISCO) is a more aggressive remediation technique that involves the injection of strong oxidants, such as permanganate or persulfate, to chemically destroy contaminants. itrcweb.org ISCO can be effective for a wide range of organic contaminants, including this compound.

These innovative technologies can be used alone or in combination to create a tailored remediation strategy for a specific site. For example, a dual-phase approach might involve stimulating anaerobic bioremediation to treat highly chlorinated compounds, followed by the addition of an oxygen-releasing compound to promote the aerobic degradation of this compound. regenesis.com

Table 3: Overview of Innovative Remediation Technologies for this compound

TechnologyMechanismKey Features
Enhanced Reductive Dechlorination (ERD)Anaerobic biodegradation by microorganisms like Dehalococcoides. regenesis.comAddition of an electron donor to stimulate microbial activity. regenesis.com
Aerobic BioremediationAerobic biodegradation by microorganisms. regenesis.comAddition of an oxygen source to stimulate microbial activity. regenesis.com
In-Situ Chemical Reduction (ISCR)Abiotic degradation via electron transfer from a reducing agent (e.g., ZVI). regenesis.comEffective for source zone treatment. regenesis.com
In-Situ Chemical Oxidation (ISCO)Chemical destruction of contaminants by strong oxidants. itrcweb.orgCan treat a broad range of organic compounds. itrcweb.org

Computational Chemistry and Modeling in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound, providing insights into its reactivity, polymerization, and reaction mechanisms at the atomic level. These computational approaches complement experimental studies and can guide the design of new catalysts, materials, and processes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. It has been applied to study the mechanism and kinetics of this compound synthesis, such as the dehydrochlorination of 1,1,2-trichloroethane. researchgate.net DFT calculations can help to identify the transition states and intermediates of a reaction, as well as to determine the activation energies for different reaction pathways. researchgate.net This information is crucial for understanding the selectivity of a reaction and for designing more efficient catalysts. For example, DFT simulations have shown that in the reaction of 1,1,2-trichloroethane with sodium hydroxide (B78521), the formation of this compound has a lower activation energy compared to the formation of cis- or trans-1,2-dichloroethylene (B151667). researchgate.net

Computational studies are also being used to explore the chemistry of transition metal vinylidene complexes, which are important intermediates in a variety of catalytic reactions. whiterose.ac.uk These studies can elucidate the mechanisms of ligand-mediated tautomerization and other reactions involving these complexes, providing a deeper understanding of their catalytic activity. whiterose.ac.uk

In the field of polymer science, kinetic modeling is used to simulate the polymerization of this compound. researchgate.net These models can predict the rate of polymerization and the conversion of monomer to polymer under different reaction conditions. researchgate.net By taking into account the heterogeneous nature of the polymerization process, where the polymer precipitates from the reaction mixture, these models can provide a more accurate description of the reaction kinetics. researchgate.net Such models are valuable for optimizing polymerization processes to achieve desired polymer properties.

The integration of computational and experimental approaches is a powerful strategy for advancing this compound science. Computational predictions can be tested experimentally, while experimental results can be used to refine and validate computational models, leading to a synergistic cycle of discovery and innovation.

Q & A

Q. What experimental models are most suitable for studying vinylidene chloride toxicity, and how do species-specific metabolic differences affect data interpretation?

Methodological Answer: Rodent models (mice and rats) are widely used due to their high CYP2E1 activity, which metabolizes this compound into reactive intermediates (e.g., epoxides) linked to hepatotoxicity and nephrotoxicity . However, human relevance must be critically assessed:

  • Human liver and kidney tissues exhibit lower CYP2E1 activity compared to rodents .
  • Use in vitro models (e.g., human hepatocyte cultures or microsomal systems) to evaluate interspecies differences in metabolic activation.
  • Incorporate knock-in animal models expressing human CYP2E1 to bridge translational gaps .

Q. How should researchers design studies to ensure reproducibility in this compound carcinogenicity assays?

Methodological Answer:

  • Follow IARC guidelines for carcinogenicity testing, including:
    • Dose selection : Use multiple exposure levels (e.g., 10–200 ppm via inhalation) to avoid metabolic saturation .
    • Endpoint analysis : Focus on histopathology of target organs (liver, kidneys, lungs) with blinded evaluation to reduce bias .
    • Control groups : Include vehicle controls and account for spontaneous tumor rates in rodent strains (e.g., B6C3F1 mice) .
  • Publish full experimental protocols and raw data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can conflicting evidence on this compound’s genotoxicity (positive in vitro vs. negative in vivo results) be reconciled?

Methodological Answer:

  • Metabolic activation : In vitro assays often use exogenous metabolic systems (e.g., S9 mix), which may overestimate genotoxicity compared to in vivo detoxification pathways (e.g., glutathione conjugation) .
  • Volatility considerations : Closed-chamber in vitro systems prevent this compound loss, mimicking high-dose exposures, whereas in vivo studies reflect lower bioavailability .
  • Methodological adjustments :
    • Use gas-tight exposure systems for in vivo genotoxicity assays (e.g., comet assay in target tissues).
    • Compare results across multiple endpoints (chromosomal aberrations, micronuclei, DNA adduct quantification) .

Q. What molecular mechanisms explain the sex-specific differences in this compound-induced renal carcinogenicity observed in mice?

Methodological Answer:

  • CYP2E1 expression : Male mice exhibit 6× higher renal CYP2E1 activity than females, leading to greater metabolic activation of this compound into nephrotoxic epoxides .
  • Oxidative stress : Sex hormones modulate glutathione (GSH) levels; testosterone reduces GSH-dependent detoxification in males, exacerbating renal injury .
  • Experimental validation :
    • Use gonadectomized mice with hormone supplementation to isolate hormonal vs. enzymatic contributions.
    • Quantify covalent DNA-protein adducts (e.g., via LC-MS) in renal tissues to link metabolism to carcinogenicity .

Q. How should researchers address discrepancies between epidemiological data (no human cancer risk) and robust animal carcinogenicity evidence?

Methodological Answer:

  • Limitations in human studies : Existing occupational data lack power due to small cohorts, short follow-up periods (<40 years), and mixed chemical exposures (e.g., vinyl chloride co-exposure) .
  • Risk extrapolation strategies :
    • Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in metabolic rates and tissue dosimetry .
    • Prioritize biomarkers of exposure (e.g., urinary dichloroacetic acid) in longitudinal human studies to detect early renal or hepatic effects .

Data Contradiction Analysis

Q. Why do IARC evaluations classify this compound as Group 2B (“possibly carcinogenic”) despite sufficient evidence in animals?

Critical Analysis:

  • Human evidence gap : IARC requires “sufficient” human evidence for Group 1 or 2A classification, which is absent for this compound .
  • Mechanistic uncertainty : While genotoxicity is observed in vitro, the relevance to humans is unclear due to lower CYP2E1 activity and efficient detoxification pathways .
  • Research recommendations :
    • Conduct multi-omics studies (transcriptomics, metabolomics) to identify conserved pathways between rodent tumors and human precancerous lesions.
    • Develop in silico models to predict metabolite interactions with human biomolecules .

Q. How do copolymerization processes influence the stability and toxicity of this compound-based materials in laboratory settings?

Methodological Considerations:

  • Synthesis protocols : Residual monomer levels in copolymers (e.g., with acrylonitrile or methyl methacrylate) must be minimized via stringent purification (e.g., hydrogenation ).
  • Degradation analysis : Use accelerated aging tests (e.g., UV exposure, thermal stress) with GC-MS to monitor this compound release .
  • Toxicity screening : Pair material stability assays with in vitro cytotoxicity tests (e.g., MTT assay) on relevant cell lines (hepatocytes, pneumocytes) .

Methodological Best Practices

Q. What analytical techniques are optimal for quantifying this compound in environmental or biological samples?

Guidance:

  • Gas chromatography (GC) : Use headspace-GC with electron capture detection (ECD) for low-concentration airborne samples (detection limit: ~0.1 ppm) .
  • Mass spectrometry (MS) : LC-MS/MS is preferred for metabolite quantification (e.g., dichloroacetic acid in urine) .
  • Quality controls : Include internal standards (e.g., deuterated analogs) and validate against NIST reference materials .

Q. How can researchers mitigate this compound’s volatility and reactivity during experimental handling?

Safety and Protocol Design:

  • Containment : Use sealed glove boxes or fume hoods with negative pressure for liquid or gaseous handling .
  • Stabilization : Add inhibitors (e.g., phenothiazine) to prevent polymerization during storage .
  • Waste management : Deactivate waste solutions with alkaline hydrolysis (e.g., NaOH) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.